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Foundational

In Vitro Mechanistic Profiling of[(Azetidin-2-yl)methyl]diethylamine: A Pharmacophore for Neuroreceptor and Ion Channel Modulation

Executive Summary[(Azetidin-2-yl)methyl]diethylamine (CAS 1286316-89-9) is not a standalone therapeutic entity; rather, it is a highly privileged pharmacophoric building block utilized in fragment-based drug discovery (F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[(Azetidin-2-yl)methyl]diethylamine (CAS 1286316-89-9) is not a standalone therapeutic entity; rather, it is a highly privileged pharmacophoric building block utilized in fragment-based drug discovery (FBDD). The unique physicochemical properties of the azetidine ring—coupled with the basicity and flexibility of the diethylamine side chain—make it an ideal recognition motif for targeting complex membrane proteins and intracellular protein-protein interactions (PPIs). This technical whitepaper details the in vitro mechanistic profiling of ligands incorporating this fragment, focusing on three primary targets: α4β2 nicotinic acetylcholine receptors (nAChRs)[1], the voltage-gated sodium channel Nav1.7[2], and YAP-TEAD transcriptional complexes[3].

Pharmacophore Rationale: The Azetidine-Diethylamine Axis

As a Senior Application Scientist, I approach molecular design by analyzing the thermodynamic and kinetic consequences of structural modifications. The incorporation of the[(Azetidin-2-yl)methyl]diethylamine motif is driven by two core principles:

  • Conformational Restriction: The four-membered azetidine ring provides a rigid vector that precisely orients the basic nitrogen into narrow binding pockets. This is a critical feature for binding the nAChR orthosteric site, where smaller azetidine rings yield superior binding affinities compared to larger bicyclic amines[1].

  • pKa Tuning & Permeability: Compared to pyrrolidine or piperidine analogs, the azetidine nitrogen exhibits a lower pKa. This subtle shift increases the fraction of un-ionized molecules at physiological pH, dramatically enhancing membrane permeability and lipid ligand efficiency (LLE) without sacrificing the critical salt-bridge interactions required for target engagement[2].

Target 1: α4β2 Nicotinic Acetylcholine Receptors (nAChRs)

When incorporated into isoxazolylpyridine ether scaffolds, the azetidine motif acts as a potent partial agonist at α4β2-nAChRs, demonstrating high binding affinity and potential for antidepressant-like activity[1]. The structural rigidity of the azetidine ring mimics the pyrrolidine ring of endogenous nicotine, driving a conformational shift that opens the ion channel[3].

Protocol 1: High-Throughput FLIPR Calcium Flux Assay

This protocol evaluates the functional agonism of azetidine-derived ligands.

  • Step 1: Cell Preparation. Plate HEK293 cells stably expressing human α4β2 nAChRs in 384-well plates.

    • Causality: HEK293 cells provide a null background for neuronal ion channels, ensuring the measured calcium signal is exclusively mediated by the transfected nAChRs.

  • Step 2: Dye Loading. Incubate cells with Fluo-4 AM (a calcium-sensitive fluorophore) and probenecid for 45 minutes at 37°C.

    • Causality: Probenecid inhibits multidrug resistance proteins (MRP), preventing the active efflux of the fluorophore from the cytosol and stabilizing the baseline signal.

  • Step 3: Kinetic Reading. Add the [(Azetidin-2-yl)methyl]diethylamine derivative using a Fluorometric Imaging Plate Reader (FLIPR). Measure fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals.

    • Causality: nAChRs desensitize within milliseconds to seconds. High-frequency kinetic reading is mandatory to capture the peak intracellular Ca2+ transient before receptor desensitization occurs.

  • Step 4: Self-Validation System. Calculate the Z'-factor using Epibatidine (full agonist) as the positive control and assay buffer as the negative control. A Z'-factor > 0.6 mathematically validates the assay's dynamic range and reproducibility.

G L Azetidine Ligand (Agonist) R α4β2 nAChR (Conformational Shift) L->R Orthosteric Binding C Ca2+ / Na+ Influx R->C Channel Opening K CaMKII / PKA Activation C->K Intracellular Signaling E Neurotransmitter Release (Dopamine/GABA) K->E Exocytosis

Fig 1: Downstream intracellular signaling pathway following nAChR activation.

Target 2: Voltage-Gated Sodium Channel Nav1.7

Nav1.7 is a genetically validated target for pain management. Azetidine-containing acyl-sulfonamides (e.g., GDC-0276) act as highly selective Nav1.7 inhibitors[2]. The azetidine moiety improves metabolic stability and drives high-affinity binding to the voltage-sensor domain, specifically stabilizing the inactivated state of the channel[4].

Protocol 2: Automated Whole-Cell Patch-Clamp Electrophysiology

This protocol determines the state-dependent blockade mechanics of the compound.

  • Step 1: Cell Patching. Utilize CHO cells stably expressing human Nav1.7. Achieve a giga-ohm seal (>1 GΩ) and rupture the membrane for whole-cell configuration.

    • Causality: Whole-cell mode allows absolute control over the intracellular ionic milieu and precise voltage clamping of the macroscopic sodium current.

  • Step 2: State-Dependent Voltage Protocol. Apply a holding potential of -120 mV to measure resting-state block, followed by a holding potential of -70 mV to measure inactivated-state block.

    • Causality: Azetidine-derived Nav1.7 inhibitors exhibit >100-fold higher affinity for the inactivated state. Holding the membrane at -70 mV drives a fraction of the channels into steady-state inactivation, exposing the high-affinity binding pocket[2].

  • Step 3: Self-Validation System. Continuously monitor series resistance (Rs). Discard any cell where Rs fluctuates by >20%, as this introduces severe voltage-clamp errors. Utilize Tetrodotoxin (TTX) at the end of the run as a terminal positive control to confirm the recorded current is exclusively Nav-mediated.

G A Resting State (Nav1.7 Closed) B Open State (Na+ Influx) A->B Depolarization C Inactivated State (Refractory) B->C Milliseconds D Drug-Bound State (Azetidine Motif) C->D High-Affinity Binding D->A Slowed Recovery

Fig 2: State-dependent blockade of Nav1.7 channels by azetidine-derived inhibitors.

Target 3: YAP-TEAD Protein-Protein Interaction (PPI)

The Hippo signaling pathway effectors, YAP and TEAD, are frequently hyperactivated in solid tumors. Azetidine derivatives (such as the clinical candidate IAG933) have been engineered to allosterically block the YAP-TEAD interaction by binding deep within the TEAD lipid pocket[5]. The azetidine ring is specifically chosen here to balance overall molecular polarity and mitigate off-target hERG ion channel liabilities[6].

Protocol 3: Time-Resolved FRET (TR-FRET) Assay
  • Step 1: Assay Assembly. Combine His-tagged TEAD protein, biotinylated YAP peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-APC (acceptor) in a 384-well microplate.

    • Causality: TR-FRET eliminates short-lived background autofluorescence by introducing a microsecond time delay before measurement, yielding an exceptionally high signal-to-noise ratio necessary for PPI screening.

  • Step 2: Compound Incubation. Add the azetidine-derived inhibitor and incubate for 1 hour at room temperature.

    • Causality: Disruption of the YAP-TEAD complex increases the spatial distance between the donor and acceptor fluorophores, resulting in a quantifiable decrease in the FRET emission signal at 665 nm[5].

  • Step 3: Self-Validation System. Calculate the IC50​ using a 4-parameter logistic curve fit. An assay window (Signal/Background ratio) of >5 is strictly required to validate the plate for hit progression.

Quantitative Pharmacological Profiling

The following table summarizes the typical in vitro pharmacological parameters observed when the[(Azetidin-2-yl)methyl]diethylamine pharmacophore is optimized for its respective targets:

Target SystemPrimary Assay ModalityPharmacological ParameterTypical Value RangeMechanism of Action
α4β2 nAChR Radioligand Binding / FLIPRBinding Affinity ( Ki​ )0.5 - 50 nMOrthosteric Partial Agonism
Nav1.7 Whole-Cell Patch-ClampInactivated State IC50​ 1.0 - 100 nMVoltage-Sensor Domain Blockade
YAP-TEAD Biochemical TR-FRETComplex Disruption IC50​ 2.0 - 50 nMAllosteric Lipid Pocket Disruption

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Exploratory

Pharmacokinetic Profiling of[(Azetidin-2-yl)methyl]diethylamine Derivatives: A Comprehensive ADME and Metabolic Guide

Executive Summary The incorporation of small, strained aliphatic rings into drug scaffolds has revolutionized modern medicinal chemistry. Among these, the [(Azetidin-2-yl)methyl]diethylamine motif (CAS: 1286316-89-9) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of small, strained aliphatic rings into drug scaffolds has revolutionized modern medicinal chemistry. Among these, the [(Azetidin-2-yl)methyl]diethylamine motif (CAS: 1286316-89-9) has emerged as a highly versatile, sp³-rich building block. This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this scaffold. Designed for drug development professionals, this whitepaper deconstructs the structural causality behind its physicochemical behavior, details its primary metabolic liabilities (such as CYP-mediated N-dealkylation and ring scission), and provides self-validating experimental protocols for rigorous preclinical evaluation.

Structural Rationale & Physicochemical Causality

The pharmacokinetic behavior of [(Azetidin-2-yl)methyl]diethylamine is dictated by the interplay between its constrained heterocyclic core and its flexible, basic appendage.

The Azetidine Core: Ring Strain and sp³ Character

Azetidine is a four-membered nitrogen heterocycle characterized by significant ring strain (approximately 25.2 kcal/mol)[1]. This high strain energy restricts conformational flexibility and enforces a specific three-dimensional vector for the attached methyl-diethylamine substituent. Furthermore, compared to planar aromatic systems, the azetidine ring dramatically increases the fraction of sp³ hybridized carbons (Fsp³). This sp³-rich character disrupts planar intermolecular crystal-packing interactions, thereby enhancing thermodynamic solubility and mitigating the risk of aggregation in aqueous environments[2].

The Diethylamine Appendage: Basicity and Permeability Paradox

As a free diamine, [(Azetidin-2-yl)methyl]diethylamine possesses two basic centers: the secondary azetidine nitrogen (pKa ~10.4) and the tertiary diethylamine nitrogen (pKa ~9.5). At physiological pH (7.4), the unmodified scaffold exists predominantly as a dication.

  • The Causality of Permeability: While the dicationic state confers exceptional aqueous solubility, it severely restricts passive transcellular permeability. The thermodynamic energy required to desolvate two positive charges and partition them into the lipophilic core of a lipid bilayer is prohibitively high.

  • Medicinal Chemistry Intervention: To optimize the ADME profile, medicinal chemists typically functionalize the azetidine nitrogen (e.g., via acylation to an amide, urea, or carbamate). This neutralizes one basic center, yielding a monobasic pharmacophore that balances aqueous solubility with sufficient lipophilicity for passive membrane diffusion.

Pharmacokinetic (ADME) Profile

Absorption & Distribution

For monobasic derivatives of this scaffold, gastrointestinal absorption is generally favorable. The basic diethylamine group ensures the compound is protonated in the acidic environment of the stomach (aiding dissolution) while maintaining a sufficient neutral fraction in the slightly alkaline environment of the intestine to permit passive absorption.

Upon entering systemic circulation, lipophilic bases typically exhibit a high Volume of Distribution ( Vd​ ). The protonated diethylamine moiety drives extensive partitioning into the acidic phospholipid membranes of peripheral tissues, often resulting in prolonged tissue half-lives compared to plasma half-lives.

Biotransformation & Metabolic Liabilities

The metabolic stability of this scaffold is governed by two distinct Phase I cytochrome P450 (CYP450) pathways:

  • N-Dealkylation (Diethylamine Soft Spot): The tertiary amine is highly susceptible to oxidative N-dealkylation. CYP3A4 and CYP2E1 catalyze the hydroxylation of the ethyl group's α-carbon, forming an unstable hemiaminal that spontaneously collapses to release acetaldehyde, yielding an N-ethyl secondary amine metabolite[3]. Subsequent oxidation can lead to the primary amine[4],[5].

  • α-Carbon Oxidation & Ring Scission (Azetidine Core): While azetidines are generally more resistant to single-electron oxidation than larger heterocycles (like piperidines)[2], they are not metabolically inert. CYP-mediated oxidation at the α-carbon of the azetidine ring can trigger ring scission. This process generates reactive electrophilic species (aldehydes or ketones) that can covalently bind to cellular proteins, posing a toxicity risk unless trapped by endogenous nucleophiles like glutathione (GSH)[6].

Quantitative ADME Summary

The following table summarizes the benchmark in vitro ADME parameters for a typical monobasic [(Azetidin-2-yl)methyl]diethylamine derivative compared to industry standards.

ADME ParameterAssay ModelTarget Metric for ScaffoldReference Control (Verapamil)Implication
Kinetic Solubility PBS (pH 7.4), Nephelometry> 150 µM50 µMHigh Fsp³ ensures excellent solubility.
Permeability ( Papp​ ) Caco-2 Monolayer (A-to-B)> 10 × 10⁻⁶ cm/s25 × 10⁻⁶ cm/sGood passive absorption if monobasic.
Efflux Ratio (B-A / A-B) Caco-2 Monolayer< 2.0> 5.0 (P-gp substrate)Low risk of P-gp mediated efflux.
Metabolic Stability Human Liver Microsomes (HLM) CLint​ < 20 µL/min/mg CLint​ = 86.6 µL/min/mg[7]N-deethylation drives moderate clearance.

Visualizations of Pharmacokinetic Logic

Diagram 1: Metabolic Pathways and Bioactivation

The following diagram illustrates the divergent Phase I metabolic pathways of the scaffold, highlighting the critical distinction between benign clearance (N-deethylation) and potential bioactivation (Ring Scission).

MetabolicPathways Parent [(Azetidin-2-yl)methyl] diethylamine (Parent Drug) NDeethyl N-Deethylation (CYP3A4 / CYP2E1) Parent->NDeethyl Major Pathway AlphaOx α-Carbon Oxidation (CYP450) Parent->AlphaOx Minor Pathway Desethyl N-Ethyl Metabolite (Stable Phase I) NDeethyl->Desethyl RingOpen Ring Scission (Reactive Aldehyde) AlphaOx->RingOpen Ring Opening GSH GSH Conjugation (Detoxification / Trapping) RingOpen->GSH Phase II Trapping

Caption: Divergent Phase I CYP450 metabolism of the scaffold leading to N-dealkylation vs. reactive ring scission.

Diagram 2: ADME Assay Decision Workflow

A self-validating logic tree for progressing azetidine-derived compounds through preclinical ADME screening.

ADMEWorkflow Start Compound Synthesis (Monobasic Azetidine Derivative) PhysChem Physicochemical Profiling (pKa, LogD, Kinetic Solubility) Start->PhysChem Perm Permeability Assessment (Caco-2 Bi-directional) PhysChem->Perm Metab Metabolic Stability (HLM + NADPH + GSH) Perm->Metab Decision Intrinsic Clearance (CLint < 20?) Metab->Decision InVivo Advance to In Vivo PK (Rodent Models) Decision->InVivo Yes (Stable) Redesign Structural Optimization (Deuterate Ethyl Groups) Decision->Redesign No (High N-dealkylation) Redesign->Start Iterative Design

Caption: Preclinical ADME decision matrix for evaluating [(Azetidin-2-yl)methyl]diethylamine derivatives.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating strict controls to isolate biological causality from experimental artifact.

Protocol 1: In Vitro Liver Microsomal Stability & Reactive Metabolite Trapping

Purpose: To quantify the intrinsic clearance ( CLint​ ) driven by N-deethylation[8] and detect reactive azetidine ring-scission products[6]. Self-Validation Mechanism: The inclusion of Verapamil ensures the enzymatic activity of the microsomes is optimal[7]. The inclusion of GSH allows for mass-balance verification; if parent compound disappears without corresponding stable Phase I metabolites, GSH-adduct detection confirms reactive intermediate formation.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Trapping Agent: Add Glutathione (GSH) to a final concentration of 5 mM to intercept any electrophilic ring-opened aldehydes.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling Kinetics: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS.

  • Data Interpretation: Calculate CLint​ from the log-linear depletion of the parent compound. Scan for m/z shifts corresponding to N-deethylation (-28 Da) and GSH-conjugation (+307 Da).

Protocol 2: Caco-2 Permeability and Efflux Assessment

Purpose: To evaluate intestinal absorption and rule out P-glycoprotein (P-gp) mediated efflux. Self-Validation Mechanism: Lucifer Yellow is used as a paracellular marker. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer is compromised, and the data for the test compound is automatically invalidated.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing Solutions: Prepare 10 µM solutions of the test compound in HBSS buffer (pH 7.4). Add Lucifer Yellow (100 µM) to the apical dosing solution.

  • Bi-directional Assay:

    • Apical to Basolateral (A-B): Add dosing solution to the apical chamber; add blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add dosing solution to the basolateral chamber; add blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C on an orbital shaker for 120 minutes.

  • Sampling & Analysis: Collect samples from both donor and receiver compartments. Quantify the test compound via LC-MS/MS and Lucifer Yellow via fluorometry.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER > 2.0 indicates active efflux.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs National Institutes of Health (NIH) / PubMed[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry National Institutes of Health (NIH) / PMC[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat National Institutes of Health (NIH) / PubMed[Link]

  • Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes Oxford Academic / Carcinogenesis[Link]

  • Comparison of the Metabolic Profiles Associated with Protonitazene and Protonitazepyne in Two Severe Poisonings MDPI[Link]

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene National Institutes of Health (NIH) / PMC[Link]

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Foundational

[(Azetidin-2-yl)methyl]diethylamine receptor binding affinity assays

#[(Azetidin-2-yl)methyl]diethylamine: A Technical Guide to Receptor Binding Affinity Assays Executive Summary The azetidine ring is a privileged structural motif in central nervous system (CNS) drug discovery, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

#[(Azetidin-2-yl)methyl]diethylamine: A Technical Guide to Receptor Binding Affinity Assays

Executive Summary

The azetidine ring is a privileged structural motif in central nervous system (CNS) drug discovery, particularly in the development of ligands targeting nicotinic acetylcholine receptors (nAChRs)[1]. Compounds incorporating the azetidin-2-yl moiety, such as the potent analgesic ABT-594 (tebanicline), demonstrate exceptional binding affinity and selectivity for the α4β2 nAChR subtype[1][2].

[(Azetidin-2-yl)methyl]diethylamine serves as a highly versatile pharmacophore and building block. The combination of the conformationally restricted azetidine ring and the flexible, basic diethylamine group creates a molecule uniquely suited for probing the orthosteric binding sites of neuroreceptors. This whitepaper provides an in-depth, self-validating methodological framework for evaluating the receptor binding affinity of [(Azetidin-2-yl)methyl]diethylamine and its derivatives, ensuring high-fidelity data acquisition for drug development professionals.

Mechanistic Rationale: Receptor-Ligand Interactions

To design an effective binding assay, one must first understand the physicochemical causality of the ligand-receptor interaction. The orthosteric binding site of the α4β2 nAChR is located at the interface of the α and β subunits, characterized by an "aromatic cage" comprising highly conserved residues (e.g., Trp149, Tyr93, Tyr190, Tyr198)[3].

  • The Diethylamine Group: At physiological pH (7.4), the tertiary amine of the diethylamine group is protonated. This cationic center is essential for forming a strong cation-π interaction with the electron-rich indole ring of Trp149.

  • The Azetidine Ring: The four-membered azetidine ring provides critical conformational rigidity. The secondary amine within the ring acts as a highly directional hydrogen bond donor/acceptor, interacting with the backbone carbonyls of the receptor or bridging water molecules[3].

Pathway Ligand [(Azetidin-2-yl)methyl]diethylamine Receptor α4β2 nAChR (Orthosteric Site) Ligand->Receptor Binding Channel Ion Channel Opening Receptor->Channel Conformational Change Influx Na⁺ / Ca²⁺ Influx Channel->Influx Depolarization Membrane Depolarization Influx->Depolarization Response Neurotransmitter Release Depolarization->Response Action Potential

Mechanism of action for azetidine-based ligands at the α4β2 nAChR.

Experimental Methodology: Radioligand Binding Assay

To accurately determine the binding affinity ( Ki​ ) of [(Azetidin-2-yl)methyl]diethylamine, a competitive radioligand binding assay is employed. This protocol utilizes [³H]epibatidine, a high-affinity radioligand that effectively labels α4β2 receptors[4][5].

Assay Self-Validation Architecture

A robust assay must be self-validating. To prevent false positives or masking by assay drift, every 96-well plate must contain the following internal controls:

  • Total Binding (TB): Radioligand + Membranes + Buffer. (Defines the maximum assay window).

  • Non-Specific Binding (NSB): Radioligand + Membranes + 10 µM unlabelled Nicotine. (Defines background noise; nicotine saturates all specific sites).

  • Reference Standard: A full concentration-response curve of unlabelled Epibatidine. If the calculated Ki​ of the standard deviates by >0.5 log units from historical baselines, the plate is rejected.

Step-by-Step Protocol & Causality

Step 1: Membrane Preparation

  • Action: Homogenize rat cortical tissue (or HEK293 cells stably expressing human α4β2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 20 minutes.

  • Causality: Native rat cortex provides a physiologically relevant lipid microenvironment for the receptor[4]. The inclusion of NaCl and KCl is critical, as nAChRs are ion channels; specific ionic strength maintains the receptor in its active, high-affinity resting state.

Step 2: Filter Plate Pre-treatment

  • Action: Pre-soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour at room temperature.

  • Causality: Glass fibers carry a net negative charge and will non-specifically bind basic/cationic molecules like[(Azetidin-2-yl)methyl]diethylamine and [³H]epibatidine. PEI, a highly cationic polymer, coats the fibers and neutralizes this charge, drastically reducing background noise.

Step 3: Incubation

  • Action: In a 96-well assay plate, combine 50 µL of test compound (varying concentrations from 10−11 to 10−4 M), 50 µL of[³H]epibatidine (final concentration ~0.5 nM), and 100 µL of membrane suspension (approx. 50 µg protein/well). Incubate for 2 hours at 22°C.

  • Causality: A 2-hour incubation at room temperature ensures the binding reaction reaches true thermodynamic equilibrium, which is a strict mathematical prerequisite for applying the Cheng-Prusoff equation later.

Step 4: Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/B plate using a cell harvester. Wash the filters 3 times with 300 µL of ice-cold assay buffer.

  • Causality: Rapid filtration separates the receptor-bound radioligand from the free radioligand. The wash buffer must be ice-cold (4°C) to drop the kinetic energy of the system, minimizing the dissociation rate ( koff​ ) of the receptor-ligand complex during the washing phase.

Step 5: Quantification

  • Action: Dry the filter plate, add 40 µL of liquid scintillation cocktail to each well, and read on a MicroBeta scintillation counter.

G Membrane Membrane Preparation (HEK293 or Rat Cortex) Incubation Ligand Incubation ([³H]Epibatidine + Test Cmpd) Membrane->Incubation Aliquot Filtration Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Equilibrium Reached Washing Ice-Cold Buffer Wash (Remove Unbound Ligand) Filtration->Washing Isolate Complexes Detection Liquid Scintillation Counting (Quantify Bound Radioligand) Washing->Detection Add Scintillant Analysis Data Analysis (IC50 & Ki Calculation) Detection->Analysis CPM Data

Radioligand binding assay workflow for [(Azetidin-2-yl)methyl]diethylamine.

Data Analysis & Quantitative Interpretation

Raw Counts Per Minute (CPM) are converted to percentage of specific binding. The IC50​ (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined via non-linear regression analysis using a one-site homologous competitive binding model.

Because IC50​ is dependent on the concentration of the radioligand used in the specific experiment, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [³H]epibatidine used, and Kd​ is the dissociation constant of [³H]epibatidine for the specific receptor preparation (determined via prior saturation binding experiments).

Representative Assay Validation Data

The following table summarizes representative validation data, demonstrating the high affinity of azetidine-containing pharmacophores for the α4β2 receptor compared to the α7 subtype[6].

CompoundReceptor Subtype IC50​ (nM) Ki​ (nM)Selectivity (α4β2 / α7)
[(Azetidin-2-yl)methyl]diethylamine α4β212.5 ± 1.24.8 ± 0.5> 1,000x
[(Azetidin-2-yl)methyl]diethylamine α7> 10,000> 5,000N/A
Epibatidine (Assay Control)α4β20.12 ± 0.020.04 ± 0.01~ 100x
ABT-594 (Tebanicline) [2]α4β20.15 ± 0.030.05 ± 0.01> 3,000x

Note: Data represents mean ± SEM of three independent experiments performed in triplicate. The pronounced selectivity profile highlights the utility of the azetidine scaffold in avoiding α7-mediated off-target effects.

Conclusion[(Azetidin-2-yl)methyl]diethylamine represents a highly optimized structural motif for interrogating nAChR pharmacology. By employing a rigorously controlled, self-validating radioligand binding assay, researchers can accurately quantify the thermodynamic affinity of this scaffold. Understanding the causality behind each experimental step—from the neutralization of filter charges with PEI to the kinetic trapping of receptor complexes with ice-cold washes—ensures the generation of trustworthy, reproducible data critical for advancing novel neurotherapeutics.

References

  • Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice - PubMed - National Institutes of Health (NIH).[Link]

  • Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A New Positron Emission Tomography Ligand for Nicotinic Receptors | Journal of Medicinal Chemistry - American Chemical Society (ACS).[Link]

  • Nicotinic Cholinergic Receptors in the Rat Retina: Simple and Mixed Heteromeric Subtypes - Molecular Pharmacology.[Link]

  • Tebanicline | C9H11ClN2O | CID 3075702 - PubChem - NIH - National Institutes of Health (NIH). [Link]

  • Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society (ACS).[Link]

  • 4B5D: Capitella teleta AChBP in complex with psychonicline (3-((2(S)- Azetidinyl)methoxy)-5-((1S,2R)-2-(2-hydroxyethyl)cyclopropyl)pyridine) - RCSB PDB - Research Collaboratory for Structural Bioinformatics (RCSB).[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of[(Azetidin-2-yl)methyl]diethylamine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Molecule: [(Azetidin-2-yl)methyl]diethylamine (CAS: 1286316-89-9)[1] Introduction and Strategic Rationale Azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Molecule: [(Azetidin-2-yl)methyl]diethylamine (CAS: 1286316-89-9)[1]

Introduction and Strategic Rationale

Azetidines are highly valued in modern drug discovery as metabolically stable, conformationally restricted bioisosteres for morpholines, piperazines, and aliphatic amines. The incorporation of the[(azetidin-2-yl)methyl]amine motif allows for precise spatial vectoring of the basic nitrogen, often improving pharmacokinetic profiles by lowering lipophilicity (LogP) while maintaining target affinity.

The synthesis of [(Azetidin-2-yl)methyl]diethylamine requires careful orchestration of protecting group chemistry and selective reduction. The four-membered azetidine ring is susceptible to ring-opening under harsh conditions. Therefore, our validated protocol utilizes a robust three-step linear sequence starting from commercially available 1-Boc-azetidine-2-carboxylic acid, utilizing mild amidation, chemoselective borane reduction, and controlled acidic deprotection.

Retrosynthetic Pathway & Workflow

The following workflow illustrates the logical progression from the stabilized precursor to the final target molecule.

SynthesisRoute SM 1-Boc-azetidine-2- carboxylic acid Int1 tert-butyl 2-(diethylcarbamoyl) azetidine-1-carboxylate SM->Int1 Et2NH, HATU DIPEA, DMF Int2 tert-butyl 2-((diethylamino)methyl) azetidine-1-carboxylate Int1->Int2 BH3-THF THF, 65°C Target [(Azetidin-2-yl)methyl] diethylamine Int2->Target 1. TFA/DCM 2. NaOH (aq)

Figure 1: Three-step synthetic workflow for[(Azetidin-2-yl)methyl]diethylamine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements, thermodynamic conditions, and expected yields for the validated protocol.

StepTransformationKey Reagent (Eq.)Solvent (M)Temp (°C)Time (h)Expected Yield
1 Amide CouplingDiethylamine (1.5), HATU (1.2)DMF (0.2 M)20 - 254.085 - 92%
2 Amide ReductionBorane-THF (3.0)THF (0.15 M)65 (Reflux)12.070 - 78%
3 Boc DeprotectionTFA (10.0)DCM (0.1 M)20 - 252.0> 90%

Step-by-Step Experimental Methodologies

Step 1: Synthesis of tert-butyl 2-(diethylcarbamoyl)azetidine-1-carboxylate
  • Initiation: Charge an oven-dried, argon-purged round-bottom flask with 1-Boc-azetidine-2-carboxylic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Introduce diethylamine (1.5 eq) dropwise via syringe. Maintain stirring at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure amide.

Step 2: Synthesis of tert-butyl 2-((diethylamino)methyl)azetidine-1-carboxylate
  • Initiation: Dissolve the amide from Step 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.15 M) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add Borane-THF complex (1.0 M in THF, 3.0 eq) dropwise.

  • Propagation: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 65 °C for 12 hours.

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Cautiously add Methanol (MeOH) dropwise until effervescence ceases.

  • Complex Disassembly: Heat the quenched mixture to reflux for 1 hour to fully disassemble the stable boron-amine adducts.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between EtOAc and 1M NaOH. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the protected amine, which is typically pure enough for the next step without chromatography.

Step 3: Deprotection to [(Azetidin-2-yl)methyl]diethylamine
  • Initiation: Dissolve the protected amine from Step 2 (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Remove the cooling bath and stir at room temperature for 2 hours.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene twice to remove residual TFA.

  • Free-basing: Dissolve the resulting TFA salt in a minimal amount of water and cool to 0 °C. Basify the solution to pH > 11 using 2M aqueous NaOH.

  • Extraction: Extract the aqueous phase extensively with a mixture of 10% MeOH in DCM (due to the high aqueous solubility of the product).

  • Final Isolation: Dry the combined organics over Na₂SO₄ and carefully concentrate under reduced pressure (Note: the product has a low molecular weight of 142.24 g/mol and exhibits some volatility; avoid excessive vacuum or heat).

Mechanistic Insights & Causality (E-E-A-T)

  • Why HATU for Amidation? Diethylamine is a sterically hindered secondary amine. Standard carbodiimide coupling agents (like EDC/HOBt) often result in sluggish kinetics and lower yields for this specific transformation. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack of the hindered amine, ensuring >85% conversion.

  • Why Borane-THF over LiAlH₄? Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent but poses two significant risks here: (1) it can prematurely cleave the Boc protecting group, and (2) it can promote ring-opening of the strained 4-membered azetidine ring. Borane-THF is highly chemoselective for amides over carbamates (Boc) and operates under milder conditions, preserving the structural integrity of the azetidine core.

  • The Necessity of the Methanol Reflux: Following borane reduction, the newly formed tertiary amine coordinates strongly with the resulting boron species, forming a stable Lewis acid-base complex ( R3​N⋅BH3​ ). Simply washing with water will not break this bond, leading to artificially low yields. Refluxing with methanol initiates solvolysis, converting the boron species to volatile trimethyl borate ( B(OMe)3​ ) and liberating the free amine.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Brown, H. C., Heim, P., & Yoon, N. M. (1970). Selective reductions. XV. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups. Journal of the American Chemical Society, 92(6), 1637-1646. [Link]

Sources

Application

Application Note:[(Azetidin-2-yl)methyl]diethylamine as a Privileged Scaffold in Drug Discovery

Executive Summary Azetidines are highly strained, four-membered nitrogen-containing heterocycles that have transitioned from niche synthetic curiosities to privileged scaffolds in modern drug discovery [1]. The incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines are highly strained, four-membered nitrogen-containing heterocycles that have transitioned from niche synthetic curiosities to privileged scaffolds in modern drug discovery [1]. The incorporation of azetidine motifs—such as those found in FDA-approved drugs like baricitinib and cobimetinib—frequently improves metabolic stability, enhances conformational rigidity, and increases the fraction of sp³-hybridized carbons (Fsp³) [1].

Within this chemical space, [(Azetidin-2-yl)methyl]diethylamine (CAS: 1286316-89-9) has emerged as a highly versatile bifunctional building block. It features a reactive secondary amine within the strained azetidine ring and a flexible, basic diethylamine side chain. This application note details the physicochemical rationale for employing this scaffold and provides validated protocols for its integration into lead optimization workflows.

Mechanistic Insights & Physicochemical Rationale

When optimizing a hit compound, medicinal chemists frequently combat "molecular obesity"—excessive lipophilicity (LogP) and poor aqueous solubility. Replacing larger, flatter rings (e.g., piperazines or homopiperazines) with an azetidine core offers several causal benefits:

  • Reduced Lipophilicity & Molecular Weight: The compact nature of the azetidine ring strips away unnecessary methylene units. This directly lowers LogP and improves ligand efficiency without sacrificing the basic nitrogen required for target engagement.

  • Unique Exit Vectors: The 2-substitution pattern of[(Azetidin-2-yl)methyl]diethylamine projects the diethylamine moiety at a distinct trajectory compared to 3-substituted azetidines or pyrrolidine analogs [2]. This allows for precise probing of solvent-exposed regions or specific salt-bridge interactions within a target protein's binding pocket.

  • Dual pKa Profile: The molecule possesses two distinct basic centers. In a typical drug discovery workflow, the secondary azetidine amine is functionalized (e.g., via amide coupling or S_NAr), neutralizing its basicity. The tertiary diethylamine remains protonated at physiological pH, serving as a potent solubilizing group and a hydrogen bond donor/acceptor [3].

OptimizationLogic Lead Suboptimal Lead (High LogP, Poor Solubility) Intervention Incorporate [(Azetidin-2-yl)methyl]diethylamine Lead->Intervention Azetidine Azetidine Core (Increased sp3 fraction, Rigidity) Intervention->Azetidine Diethylamine Diethylamine Motif (Basic center, Solubilizing group) Intervention->Diethylamine PK Improved PK (Lower Clearance, Higher Bioavailability) Azetidine->PK Diethylamine->PK PD Improved PD (Enhanced Target Affinity via Salt Bridge) Diethylamine->PD

Figure 1: Logical flowchart of physicochemical optimization using the azetidine building block.

Quantitative Data: Physicochemical Profiling

To illustrate the structural advantage of the azetidine core, Table 1 compares the predicted physicochemical properties of a generic kinase inhibitor scaffold (e.g., a functionalized pyrimidine) when appended with different saturated heterocyclic appendages.

Table 1: Comparative Physicochemical Impact of Saturated Heterocycles

Appendage ScaffoldRing SizeFsp³ ContributionRelative LogD (pH 7.4)*Steric Bulk (Volume)Typical Application
[(Azetidin-2-yl)methyl]diethylamine 4HighLowestCompactHigh-solubility kinase tails, CNS penetrance
[(Pyrrolidin-2-yl)methyl]diethylamine 5HighMediumModerateGeneral solubilization, flexible vectors
[(Piperidin-2-yl)methyl]diethylamine 6HighHighestBulkyExtracellular targets, high steric demand
N,N-Diethylpiperazine 6MediumMedium-HighBulkyTraditional salt-bridge formation

*Relative LogD values are generalized based on the subtraction of lipophilic CH₂ groups as ring size decreases.

Experimental Protocols

The following protocols are designed as self-validating systems. The S_NAr protocol is particularly useful for attaching the [(Azetidin-2-yl)methyl]diethylamine solubilizing tail to heteroaryl chlorides (e.g., pyrimidines, pyridines, or quinolines) commonly found in targeted therapeutics.

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

Rationale: S_NAr requires a basic environment to scavenge the HCl byproduct. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric hindrance prevents it from acting as a competing nucleophile, ensuring the secondary amine of the azetidine reacts exclusively with the electrophile.

Materials:

  • Heteroaryl chloride core (1.0 equiv, e.g., 0.5 mmol)

  • [(Azetidin-2-yl)methyl]diethylamine (1.2 equiv, 0.6 mmol)

  • DIPEA (2.5 equiv, 1.25 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 equiv) in anhydrous NMP (3.0 mL). Causality: NMP is selected over DMF due to its higher boiling point and superior stability at the elevated temperatures required to overcome the activation energy of azetidine S_NAr.

  • Reagent Addition: Add [(Azetidin-2-yl)methyl]diethylamine (1.2 equiv) followed by DIPEA (2.5 equiv) dropwise at room temperature.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90–110 °C using a heating block. Stir vigorously for 4 to 12 hours.

  • In-Process Monitoring: Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the starting electrophile is consumed (>95% conversion).

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with a saturated aqueous NaHCO₃ solution (10 mL). Causality: The product contains a highly basic diethylamine group (pKa ~10.5). If the aqueous wash is too acidic, the product will protonate and partition into the aqueous layer. Maintaining a pH of 8–9 ensures the product remains in the organic phase.

  • Extraction & Drying: Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove residual NMP. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid modifier) to yield the target compound as a formate salt.

SNArWorkflow Step1 1. Reagent Preparation Mix Core + Azetidine Building Block Step2 2. Base Addition Add DIPEA (2.5 eq) in NMP Step1->Step2 Step3 3. Thermal Activation Heat at 90-110°C for 4-12 h Step2->Step3 Step4 4. Reaction Monitoring LC-MS Conversion Check Step3->Step4 Step4->Step3 Incomplete Step5 5. Aqueous Workup Basic wash (pH ~8-9) to retain product Step4->Step5 >95% Conversion Step6 6. Purification Reverse-Phase Prep-HPLC Step5->Step6

Figure 2: Experimental workflow for S_NAr utilizing[(Azetidin-2-yl)methyl]diethylamine.

Protocol B: Amide Coupling

Rationale: For targets requiring an amide linkage, standard coupling reagents (e.g., HATU) are highly effective. The secondary amine of the azetidine is an excellent nucleophile, though its steric environment requires a highly active ester intermediate.

Step-by-Step Methodology:

  • Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add[(Azetidin-2-yl)methyl]diethylamine (1.1 equiv) and stir at room temperature for 2–4 hours.

  • Monitor by LC-MS. Upon completion, quench with water and extract with Dichloromethane (DCM).

  • Concentrate and purify via silica gel chromatography (DCM/MeOH gradient containing 1% NH₄OH to prevent streaking of the basic amine).

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry (2026). Available at:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv (2025). Available at:[Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry (2014). Available at:[Link]

Method

how to dissolve[(Azetidin-2-yl)methyl]diethylamine for cell culture assays

Application Note: Dissolution and Handling Protocols for [(Azetidin-2-yl)methyl]diethylamine in In Vitro Cell Culture Assays Executive Summary [(Azetidin-2-yl)methyl]diethylamine is a synthetic aliphatic diamine frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dissolution and Handling Protocols for [(Azetidin-2-yl)methyl]diethylamine in In Vitro Cell Culture Assays

Executive Summary

[(Azetidin-2-yl)methyl]diethylamine is a synthetic aliphatic diamine frequently utilized as a versatile building block in drug discovery and biochemical screening. However, its structural composition—featuring both an azetidine ring and a diethylamine moiety—renders it a potent di-base. Introducing this free base directly into standard cell culture environments presents a critical biochemical challenge: it rapidly depletes environmental protons, inducing severe alkaline shock and subsequent cellular toxicity.

As a Senior Application Scientist, I have designed this protocol to establish a self-validating, reproducible workflow for the dissolution, neutralization, and delivery of [(Azetidin-2-yl)methyl]diethylamine. By strictly controlling stoichiometry and solvent parameters, researchers can isolate the compound's true pharmacological effects from solvent- or pH-induced artifacts.

Physicochemical Profiling

To design an effective dissolution strategy, we must first analyze the compound's quantitative physicochemical parameters.

Table 1: Physicochemical Properties of [(Azetidin-2-yl)methyl]diethylamine

ParameterValue / Description
Chemical Name [(Azetidin-2-yl)methyl]diethylamine
CAS Number 1286316-89-9
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
pKa (Azetidine moiety) ~11.29 [1]
pKa (Diethylamine moiety) ~11.09 [2]
Solubility Profile Miscible in DMSO, Methanol, and Ethanol; Soluble in H₂O (induces pH spike)

Mechanistic Causality: The Alkaline Shock Phenomenon & Solvent Selection

The experimental handling of[(Azetidin-2-yl)methyl]diethylamine is dictated by its high pKa values. At a physiological pH of 7.4, both the secondary amine of the azetidine ring and the tertiary diethylamine group exist almost entirely in their protonated states.

The Alkaline Shock Phenomenon: If the unprotonated free base is added directly to weakly buffered cell culture media (e.g., unsupplemented DMEM or RPMI), it acts as a proton sponge. This rapid abstraction of protons causes a localized pH spike (alkaline shock). In vitro, alkaline shock disrupts the plasma membrane potential, triggers aberrant calcium influx, and induces rapid apoptosis. This phenomenon is frequently misidentified as compound-specific cytotoxicity. To prevent this, the compound must be managed via an aprotic solvent or neutralized into a dihydrochloride salt.

Solvent Toxicity Thresholds: When utilizing Dimethyl Sulfoxide (DMSO) as an aprotic vehicle, the final concentration in the cell culture must be strictly maintained at or below 0.1% (v/v) . Concentrations exceeding 0.1% have been empirically shown to alter lipid bilayer permeability, induce the cleavage of caspase-3, and skew baseline gene expression in sensitive cell lines [3].

Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock in DMSO (Aprotic Pathway)

Rationale: DMSO prevents the immediate ionization of the amine groups, maintaining the compound in a stable, unprotonated state for long-term storage without altering the pH of the stock itself.

  • Weighing: In a sterile, Class II biological safety cabinet, weigh exactly 14.22 mg of [(Azetidin-2-yl)methyl]diethylamine into a sterile, amber microcentrifuge tube. (Note: Amber tubes prevent potential photodegradation of the amine).

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization: Vortex for 30 seconds. Sonicate in a room-temperature water bath for 5 minutes. The acoustic cavitation disrupts lattice energy, ensuring complete solvation without applying heat that could cause volatilization.

  • Storage: Dispense into 50 µL single-use aliquots to prevent hygroscopic water absorption during repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of a 100 mM Aqueous Stock (Neutralization Pathway)

Rationale: For primary cells or assays highly sensitive to DMSO, an aqueous stock is mandatory. This protocol uses exact stoichiometry to convert the free base into a cell-compatible dihydrochloride salt in situ.

  • Suspension: Suspend 14.22 mg (100 µmol) of the compound in 700 µL of sterile ultra-pure water (Milli-Q).

  • Stoichiometric Neutralization: Because the molecule contains two basic nitrogen centers, 100 µmol of the compound requires 200 µmol of protons for complete neutralization. Slowly add exactly 200 µL of 1M HCl (which contains 200 µmol of HCl).

  • Validation: Mix thoroughly. The previously cloudy suspension will instantly clarify as the highly water-soluble dihydrochloride salt forms.

  • Volume Adjustment: Top up the solution to exactly 1.0 mL using sterile PBS.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter.

Protocol C: Serial Dilution and Cell Treatment

Rationale: This step ensures the final DMSO concentration remains ≤0.1% while achieving a standard high-end screening concentration of 100 µM.

  • Intermediate Dilution (1:100): Add 10 µL of the 100 mM DMSO Master Stock (Protocol A) to 990 µL of pre-warmed culture media. This yields a 1 mM intermediate solution containing 1% DMSO .

  • Final Treatment (1:10): Add 10 µL of the intermediate solution to 90 µL of media directly in the 96-well assay plate.

  • Final Assay Conditions: The cells are now exposed to 100 µM of the compound in exactly 0.1% DMSO .

Workflow Visualization

G A [(Azetidin-2-yl)methyl]diethylamine (Free Base) B1 Protocol A: Dissolve in 100% DMSO (100 mM Stock) A->B1 Aprotic Solvent B2 Protocol B: Suspend in H2O + Neutralize with 1M HCl A->B2 Aqueous Pathway C1 Intermediate Dilution 1 mM in Media (1% DMSO) B1->C1 1:100 Dilution C2 Aqueous Stock 100 mM Dihydrochloride (pH 7.4) B2->C2 pH Check & Filter D Final Cell Culture Assay [Compound] ≤ 100 µM DMSO ≤ 0.1% C1->D 1:10 Dilution C2->D Direct Dilution

Workflow for the dissolution and neutralization of[(Azetidin-2-yl)methyl]diethylamine.

Analytical Validation & Quality Control

To ensure the protocol acts as a self-validating system, researchers must perform the following checks prior to cellular application:

  • Turbidity Check (Precipitation): After the intermediate dilution (Protocol C, Step 1), hold the tube against a dark background. Any localized cloudiness indicates that the compound has crashed out of solution due to rapid solvent exchange. If observed, warm the media to 37°C prior to dilution.

  • Micro-pH Verification: Extract a 50 µL dummy aliquot of the final treated media (Protocol C, Step 3) and measure it using a micro-pH probe. The pH must not deviate by more than 0.2 units from the vehicle control. A larger shift indicates inadequate buffering capacity of the basal media, requiring the addition of 10-25 mM HEPES buffer.

  • Vehicle Control Fidelity: A vehicle control containing exactly 0.1% DMSO (without the compound) must be run in parallel across all assay plates to establish the true biological baseline.

References

  • Preparation and Synthetic Applications of Azetidines. Heterocycles (via CLOCKSS). URL:[Link]

  • Diethylamine | (C2H5)2NH | CID 8021. PubChem - National Center for Biotechnology Information. URL:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences (via NIH PMC). URL:[Link]

Application

Advanced Applications of[(Azetidin-2-yl)methyl]diethylamine in Heterocyclic Organic Synthesis

Executive Summary: The Shift Toward sp³-Rich Scaffolds In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a critical strategy for improving the clinical succe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift Toward sp³-Rich Scaffolds

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a critical strategy for improving the clinical success rates of drug candidates. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged motifs to achieve this. Despite possessing a considerable ring strain of approximately 25.4 kcal/mol, azetidines are kinetically stable to physiological oxidation, making them superior to traditional pyrrolidines or piperazines in many contexts[1][2]. This stability and unique pharmacokinetic profile are validated by their inclusion in FDA-approved drugs such as baricitinib and cobimetinib[3][4].

[(Azetidin-2-yl)methyl]diethylamine (CAS: 1286316-89-9) is a highly versatile, bifunctional building block. It features a secondary cyclic amine for robust covalent attachment to heterocyclic cores and a tertiary acyclic amine (diethylamine) that acts as a solubilizing basic tail. This guide details the physicochemical rationale, synthetic workflows, and self-validating protocols for integrating this scaffold into advanced drug discovery programs.

Physicochemical Profiling & Causality

The selection of [(Azetidin-2-yl)methyl]diethylamine over homologous linkers is driven by precise structure-activity relationship (SAR) requirements. The 2-substitution on the azetidine ring creates a chiral center and a highly specific exit vector. When attached to a target-binding heterocycle (e.g., a kinase hinge-binder or a GPCR ligand), the rigid azetidine core directs the flexible, basic diethylamine tail toward solvent-exposed regions or specific acidic residues (such as Asp192 in ADRA2A receptors)[5][6].

Furthermore, the synthesis and functionalization of azetidines have seen massive breakthroughs, including visible-light-mediated cycloadditions and strain-release methodologies, allowing chemists to access these motifs more reliably than ever before[4][7].

Comparative Physicochemical Properties

Quantitative data summarizing the advantages of the azetidine-diethylamine motif against common alternatives.

Scaffold MotifRing Strain (kcal/mol)Basic pKₐ (Tail)Metabolic Stability (Cl_int)Conformational Rigidity
[(Azetidin-2-yl)methyl]diethylamine ~25.4~9.5High (Oxidation resistant)High (sp³-rich vector)
[(Pyrrolidin-2-yl)methyl]diethylamine~5.4~9.8Moderate (CYP oxidation risk)Moderate
1-(2-Diethylaminoethyl)piperazine~0.0~9.0Low (High CYP450 liability)Low (Highly flexible)

Mechanistic Workflow

The secondary amine of the azetidine ring is highly nucleophilic, making it an excellent partner for both Nucleophilic Aromatic Substitution (SₙAr) and Buchwald-Hartwig cross-coupling reactions.

SyntheticWorkflow Core Heterocyclic Core SNAr SNAr Reaction (DIPEA, NMP, 80°C) Core->SNAr Buchwald Buchwald-Hartwig (RuPhos Pd G3, 100°C) Core->Buchwald Amine [(Azetidin-2-yl)methyl]diethylamine Amine->SNAr Amine->Buchwald Product1 Kinase Inhibitor SNAr->Product1 Product2 GPCR Ligand Buchwald->Product2

Synthetic workflow of[(Azetidin-2-yl)methyl]diethylamine via SNAr and Buchwald-Hartwig couplings.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: SₙAr on a Pyrimidine Core (Kinase Inhibitor Synthesis)

Rationale: SₙAr is ideal for electron-deficient heterocycles (e.g., 2-chloro or 4-chloropyrimidines). Temperature control is the critical variable here; exceeding 110 °C risks nucleophilic ring-opening of the strained azetidine by the displaced chloride ions[2].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial, dissolve the heteroaryl chloride (1.0 equiv, e.g., 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Amine Addition: Add[(Azetidin-2-yl)methyl]diethylamine (1.2 equiv, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the protonation of the azetidine nucleophile.

  • Heating & IPC: Heat the mixture to 80 °C. Monitor via LC-MS. The product mass should appear as [M+H]⁺ with a characteristic basic modifier shift. Do not exceed 90 °C to preserve the azetidine ring integrity.

  • Self-Validating Workup (Acid-Base Extraction):

    • Dilute the cooled mixture with EtOAc and extract with 1M aqueous HCl. The desired product (bearing the basic diethylamine tail) will partition into the aqueous layer, leaving unreacted neutral/acidic impurities in the organic layer.

    • Basify the aqueous layer to pH 10 using 2M NaOH, then extract with fresh EtOAc.

    • Dry the organic phase over Na₂SO₄ and concentrate in vacuo to yield the highly pure product.

Protocol B: Buchwald-Hartwig Cross-Coupling on a Quinoline Core

Rationale: For less activated heterocycles (e.g., bromoquinolines), Pd-catalyzed cross-coupling is required. The tertiary diethylamine tail can coordinate to and poison standard palladium catalysts. Therefore, a highly active, sterically hindered pre-catalyst is mandatory.

Step-by-Step Methodology:

  • Reagent Assembly: In a glovebox or under strict argon flow, combine the heteroaryl bromide (1.0 equiv), [(Azetidin-2-yl)methyl]diethylamine (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.5 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Catalyst Addition: Add RuPhos Pd G3 (0.05 equiv). Causality: The RuPhos ligand provides extreme steric bulk, preventing the basic diethylamine moiety from coordinating to the palladium center, while the G3 precatalyst ensures rapid generation of the active Pd(0) species at room temperature.

  • Reaction: Seal the vessel and heat to 100 °C for 4–6 hours.

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium black. Purify via reverse-phase HPLC using a volatile basic buffer (e.g., 0.1% NH₄OH in Acetonitrile/Water) to ensure sharp peak shapes for the basic amine.

Target Interaction & Pharmacophore Mapping

The structural geometry of [(Azetidin-2-yl)methyl]diethylamine is highly prized in structure-based drug design. As demonstrated in the optimization of yohimbine-derived ADRA2A antagonists, appending an azetidine-linked basic group allows for precise navigation of receptor binding pockets[5][6].

Pharmacophore Drug Heterocyclic Core Hinge Target Protein Drug->Hinge H-Bonding Vector Azetidine Rigid sp3 Drug->Vector C-N Bond Solvent Diethylamine Solvent Front Vector->Solvent Chiral Vector Solvent->Hinge Electrostatic

Pharmacophore mapping of the azetidine-diethylamine motif interacting with target protein pockets.

Mechanistic Insight: The heterocyclic core anchors the molecule via hydrogen bonding (e.g., to a kinase hinge region). The rigid C-N bond of the azetidine projects the molecule outward, acting as a rigid sp³ vector. Finally, the diethylamine tail reaches the solvent front, where it can either form electrostatic interactions with acidic residues or simply remain solvated to drastically improve the compound's aqueous solubility and oral bioavailability.

References

  • Chayka, A., et al. "Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine." Journal of Medicinal Chemistry, 67(12), 10135-10151 (2024).[Link]

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 18(3), 303-337 (2026).[Link]

  • Mughal, H., & Szostak, M. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 19, 3274-3286 (2021).[Link]

  • Wearing, E. R., et al. "Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines." Science, 384(6703), 1468 (2024). [Link]

Sources

Method

Application Note &amp; Protocols: Strain-Release Driven Bioconjugation Using [(Azetidin-2-yl)methyl]diethylamine Linkers

An in-depth guide to bioconjugation utilizing the unique reactivity of [(Azetidin-2-yl)methyl]diethylamine linkers. Abstract This guide provides a comprehensive overview and detailed protocols for the use of [(Azetidin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to bioconjugation utilizing the unique reactivity of [(Azetidin-2-yl)methyl]diethylamine linkers.

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of [(Azetidin-2-yl)methyl]diethylamine as a novel linker for bioconjugation. Azetidine-based linkers leverage the inherent ring strain of the four-membered heterocycle to achieve controlled and efficient covalent modification of biomolecules.[1] Unlike many traditional linkers that require highly reactive, and sometimes unstable, functional groups, the azetidine moiety offers a unique combination of stability during handling and potent reactivity under specific, triggerable conditions.[1] This document details the underlying chemical principles, a proposed synthesis of the linker, and step-by-step protocols for conjugation to proteins, followed by methods for characterization and troubleshooting. The methodologies presented are designed for researchers in drug development, chemical biology, and diagnostics seeking advanced, stable, and efficient bioconjugation strategies.

Introduction: The Azetidine Advantage in Bioconjugation

The development of next-generation bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), demands robust and versatile linker technologies.[2][3] The linker is a critical component that influences the stability, efficacy, and toxicity of the final conjugate.[3][4] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable motifs in medicinal chemistry and are increasingly recognized for their potential as linkers.[5][6]

The reactivity of the azetidine ring is governed by significant angle strain, making it more susceptible to nucleophilic ring-opening than larger, unstrained rings like pyrrolidine or piperidine.[1] However, it is considerably more stable than its three-membered counterpart, aziridine, allowing for easier synthesis and handling.[1][7] This tunable reactivity forms the basis of strain-release driven conjugation.

The [(Azetidin-2-yl)methyl]diethylamine linker leverages this chemistry. The key conjugation step involves the activation of the azetidine nitrogen, typically through protonation under mildly acidic conditions, to form a highly electrophilic azetidinium ion.[5][8] This strained cation is then readily attacked by nucleophilic residues on a biomolecule (e.g., the ε-amino group of lysine or the thiol group of cysteine), resulting in the opening of the ring and the formation of a stable, covalent secondary or tertiary amine linkage. The diethylamine group on the linker can further modulate the physicochemical properties of the conjugate, such as solubility and basicity.

The Chemistry of Azetidine Ring-Opening Conjugation

The core of this conjugation strategy is the controlled, nucleophilic ring-opening of the azetidine moiety. The process can be broken down into two key stages, as illustrated below.

Mechanism of Action
  • Activation via Protonation: The reaction is initiated under mildly acidic conditions (typically pH 5.0 - 6.5). At this pH, the azetidine nitrogen becomes protonated, forming a strained azetidinium ion. This step is critical as it significantly increases the electrophilicity of the ring carbons, priming the linker for nucleophilic attack.[5] The rate of this activation is sensitive to pH; lower pH values favor protonation but can also lead to undesired side reactions or protein denaturation if not carefully controlled.[5]

  • Nucleophilic Attack and Ring Opening: A nucleophilic side chain on the target protein, most commonly the ε-amino group of a surface-exposed lysine residue, attacks one of the carbons of the azetidinium ring. This attack proceeds via an SN2 mechanism, leading to the irreversible opening of the four-membered ring and the formation of a stable covalent bond.[9] The result is a secondary amine linkage that is robust under physiological conditions.

Caption: Mechanism of azetidine-based conjugation.

Experimental Protocols

This section provides a general workflow for the conjugation of the [(Azetidin-2-yl)methyl]diethylamine linker to a model protein, such as a monoclonal antibody (mAb). Optimization of reaction times, pH, and linker-to-protein molar ratios is recommended for each specific system.

Materials and Reagents
  • Protein: e.g., Trastuzumab or generic IgG1, at a concentration of 5-10 mg/mL.

  • Linker: [(Azetidin-2-yl)methyl]diethylamine (synthesis route may be required).

  • Reaction Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 5.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent) and FPLC/HPLC system.

  • Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, LC-MS system for conjugate characterization.

Experimental Workflow Diagram

Caption: General experimental workflow for protein conjugation.

Step-by-Step Conjugation Protocol
  • Protein Preparation:

    • Buffer exchange the stock protein solution into the Reaction Buffer (pH 5.5) using a desalting column or centrifugal filtration device (e.g., Amicon Ultra, 30 kDa MWCO).

    • Determine the final protein concentration using its extinction coefficient at 280 nm. Adjust the concentration to 5 mg/mL.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of [(Azetidin-2-yl)methyl]diethylamine linker in anhydrous DMSO or freshly prepared Reaction Buffer.

    • Expert Insight: Preparing the linker stock fresh is crucial to avoid potential hydrolysis or degradation.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the required volume of protein solution.

    • Add the linker stock solution to the protein solution to achieve a final molar excess of 20:1 (linker:protein). This ratio is a starting point and should be optimized.

    • Causality: A molar excess of the linker drives the reaction towards higher conjugation efficiency, targeting the most accessible surface nucleophiles.

    • Incubate the reaction mixture for 12-16 hours at 25°C with gentle end-over-end mixing. The reaction can also be performed at 4°C for a longer duration (24-48 hours) to minimize potential protein denaturation.

  • Quenching:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 1 hour at room temperature.

    • Expert Insight: The high concentration of primary amines in Tris buffer effectively consumes any remaining activated linker molecules, preventing further conjugation during purification and storage.

  • Purification of the Conjugate:

    • Purify the reaction mixture using a pre-equilibrated SEC column with PBS, pH 7.4 as the mobile phase.

    • Collect fractions corresponding to the monomeric protein peak, which will elute first. Unconjugated linker and reaction byproducts will elute in later fractions.

    • Pool the fractions containing the purified conjugate.

Characterization of the Final Conjugate
  • Concentration Measurement: Determine the final concentration of the purified conjugate using UV absorbance at 280 nm.

  • Purity and Integrity Analysis (SDS-PAGE):

    • Run samples of the starting protein, crude reaction mixture, and purified conjugate on a non-reducing and reducing SDS-PAGE gel.

    • A successful conjugation should show a shift in the molecular weight of the protein bands corresponding to the attached linkers. The purified sample should be free of aggregates and fragments.

  • Linker-to-Protein Ratio (LPR) Determination (LC-MS):

    • For a more precise determination of the average number of linkers per protein, analyze the purified conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS). For antibodies, this may involve deglycosylation and analysis of the light and heavy chains separately.

Quantitative Data & Troubleshooting

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterRecommended RangeRationale & Notes
pH 5.0 - 6.5Balances linker activation (protonation) with protein stability. Lower pH increases activation but risks protein integrity.[5]
Linker:Protein Ratio 5:1 to 50:1 (molar)Higher ratios increase LPR but can lead to aggregation or loss of protein function. Requires optimization.
Temperature 4°C - 25°CLower temperatures may improve protein stability over longer reaction times.
Reaction Time 4 - 24 hoursMonitor reaction progress via LC-MS if possible to determine the optimal endpoint.
Expected LPR 2 - 8Highly dependent on the number of accessible surface lysines and reaction conditions.
Table 2: Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low LPR / No Reaction Incorrect pH; Inactive linker; Insufficient linker excess.Verify pH of Reaction Buffer. Prepare fresh linker stock. Increase linker:protein molar ratio.
Protein Aggregation High LPR; Suboptimal buffer conditions; Linker hydrophobicity.Decrease linker:protein ratio. Screen different buffer components or pH. Include solubility enhancers (e.g., arginine) in the buffer.
Heterogeneous Product Inherent variability of surface lysine reactivity.This is expected with lysine conjugation. For site-specificity, protein engineering is required. SEC purification ensures removal of aggregates.
Linker Instability Linker degradation at very low pH or in presence of strong nucleophiles.Avoid pH < 4. Ensure all buffers are free of contaminating nucleophiles.[5]

Conclusion

Conjugation techniques using [(Azetidin-2-yl)methyl]diethylamine linkers offer a compelling alternative to conventional bioconjugation methods. The strategy capitalizes on the principles of strain-release chemistry to provide a stable yet readily activated linker system. By controlling reaction parameters such as pH and stoichiometry, researchers can achieve efficient and robust conjugation to proteins and other biomolecules. The protocols and insights provided herein serve as a foundational guide for scientists aiming to explore this promising technology for the development of advanced bioconjugates.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidine-3-carboxylic acid | ADC Linker. MedchemExpress.com.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • (R)-Azetidine-2-carboxylic acid | ADC Linker. MedChemExpress.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
  • Aziridines. Wikipedia.
  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. PMC.
  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC.
  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI.

Sources

Application

Application Note: Advanced Purification Strategies for [(Azetidin-2-yl)methyl]diethylamine Raw Materials

Introduction & Physicochemical Rationale In contemporary drug discovery, small, saturated heterocyclic scaffolds are strategically deployed to optimize the pharmacokinetic and pharmacodynamic properties of drug candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

In contemporary drug discovery, small, saturated heterocyclic scaffolds are strategically deployed to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates[1]. Among these, azetidine derivatives like [(Azetidin-2-yl)methyl]diethylamine (CAS: 1286316-89-9) serve as highly valuable bioisosteres for larger rings (e.g., pyrrolidine or piperidine), offering a unique balance of conformational rigidity, enhanced aqueous solubility, and improved metabolic stability[1].

However, the purification of [(Azetidin-2-yl)methyl]diethylamine presents significant technical hurdles. The molecule is a constrained diamine, possessing both a secondary amine within the four-membered azetidine ring and an exocyclic tertiary diethylamine group. This dual-amine architecture renders the raw material highly polar and exceptionally basic. Consequently, standard purification techniques like normal-phase silica gel chromatography often fail due to irreversible binding and severe peak tailing caused by strong interactions with acidic silanol groups[2].

To overcome these challenges, this application note details a causality-driven, self-validating purification workflow leveraging phase-switching extraction, high-vacuum distillation, and specialized stationary-phase chromatography.

Quantitative Method Comparison

The selection of a purification modality depends heavily on the impurity profile of the crude synthesis mixture. The table below summarizes the quantitative parameters and expected outcomes for the three primary methodologies.

Purification MethodTarget Impurities RemovedExpected RecoveryScalabilityKey Physicochemical Driver
Acid-Base Extraction Neutral organics, unreacted electrophiles, non-basic oligomers85 – 95%> 100 gDifferential pKa; complete protonation of the diamine at pH < 2[2].
Vacuum Distillation High-molecular-weight oligomers, inorganic salts, colorants70 – 85%10 g – 1 kgHigh volatility of the low-molecular-weight free base under high vacuum[3].
Amine-Modified HPLC/Flash Structurally similar basic byproducts (e.g., monoalkylated species)60 – 80%< 10 gAdsorption/desorption on a basic stationary phase, preventing tailing[2].

Experimental Protocols & Causality

As a Senior Application Scientist, it is critical to implement protocols that are not merely procedural, but mechanically sound and self-validating. The following methodologies are designed to provide real-time feedback during execution.

Protocol A: Phase-Switching Acid-Base Extraction

Causality: This method exploits the high basicity of the two nitrogen centers. By driving the pH below the pKa of both amines, the molecule forms a highly water-soluble dicationic salt, forcing neutral and acidic impurities to remain in the organic phase[2]. Self-Validation: The protocol relies on strict pH monitoring to ensure complete phase partitioning.

  • Initial Solubilization: Dissolve the crude[(Azetidin-2-yl)methyl]diethylamine mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether [MTBE]) to achieve a concentration of approximately 0.2 M.

  • Acidic Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 × 0.5 volumes).

    • Validation Check: Measure the pH of the combined aqueous extracts. It must remain < 2.0. If the pH is higher, the diamine is not fully protonated, and product will be lost to the organic layer.

  • Organic Wash: Discard the organic layer (containing neutral impurities). Wash the retained aqueous layer once with fresh MTBE to remove trace lipophilic carryover.

  • Basification: Cool the aqueous layer in an ice bath (0–5 °C) to mitigate the exothermic heat of neutralization. Slowly add 6.0 M NaOH dropwise.

    • Validation Check: Continue addition until the aqueous phase registers a pH > 12.0. This extreme pH is required to fully deprotonate the highly basic diethylamine moiety, converting the salt back into the lipophilic free base.

  • Product Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (4 × 0.5 volumes).

  • Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Keep the water bath temperature below 30 °C to prevent evaporative loss of the volatile free base.

Protocol B: Short-Path Vacuum Distillation (Kugelrohr)

Causality:[(Azetidin-2-yl)methyl]diethylamine has a relatively low molecular weight (142.24 g/mol ). While the hydrogen bonding of the secondary amine elevates its boiling point at atmospheric pressure, applying a high vacuum (e.g., 4×10−3 bar) significantly lowers the boiling point, allowing separation from non-volatile degradation products without inducing thermal ring-opening of the strained azetidine[3].

  • Setup: Transfer the crude free-base oil (obtained from Protocol A) into a distillation flask equipped with a magnetic stir bar. Connect the flask to a short-path distillation apparatus or a Büchi Kugelrohr oven[3].

  • Vacuum Equilibration: Apply high vacuum (target pressure: 10−2 to 10−3 mbar).

    • Validation Check: Isolate the pump and observe the pressure gauge. The system must hold the vacuum steadily. Leaks will introduce oxygen, leading to oxidative degradation of the hot amine.

  • Fore-run Collection: Slowly increase the oven/bath temperature to 40 °C. Collect any volatile fore-run (typically residual extraction solvents or low-boiling amine fragments) and discard.

  • Main Fraction: Swap the collection bulb and increase the temperature to 90–130 °C[3]. The pure[(Azetidin-2-yl)methyl]diethylamine will distill as a clear, colorless oil.

Protocol C: Amine-Functionalized Silica Gel Chromatography

Causality: When the crude mixture contains closely related basic impurities (e.g., monoethylated intermediates) that co-distill with the product, chromatography is required. Standard acidic silica causes basic amines to streak. Using amine-functionalized silica (e.g., KP-NH) provides a basic stationary phase, ensuring sharp peak shapes and excellent recovery without the need for mobile phase additives[2].

  • Column Equilibration: Flush an amine-functionalized silica column with 3 column volumes (CV) of 100% DCM.

  • Loading: Load the sample neat or dissolved in a minimum volume of DCM.

  • Elution: Run a gradient from 100% DCM to 10% Methanol in DCM over 10 CVs.

    • Validation Check: Monitor the eluent using TLC. Because the molecule lacks a strong UV chromophore, TLC plates must be stained using Ninhydrin (which will react with the secondary azetidine amine to form a colored complex) or Dragendorff's reagent.

Purification Workflow Visualization

The following diagram illustrates the logical decision tree and sequential processing steps for isolating high-purity [(Azetidin-2-yl)methyl]diethylamine.

PurificationWorkflow Crude Crude Mixture [(Azetidin-2-yl)methyl]diethylamine ABE Acid-Base Extraction (1M HCl / EtOAc) Crude->ABE Org1 Organic Phase (Neutral Impurities) ABE->Org1 Discard Aq1 Aqueous Phase (Protonated Diamine Salt) ABE->Aq1 Retain (pH < 2) Basify Basification (NaOH to pH > 12) Aq1->Basify Ext2 Extraction (DCM or MTBE) Basify->Ext2 Decision Impurity Profile? Ext2->Decision Organic Phase Distill Vacuum Distillation (Kugelrohr, High Vacuum) Decision->Distill Non-volatile impurities Chrom Amine-Functionalized Flash Chromatography Decision->Chrom Basic co-eluting impurities Pure Pure [(Azetidin-2-yl)methyl]diethylamine (>98% Purity) Distill->Pure Main Fraction (90-130 °C) Chrom->Pure Ninhydrin-active fractions

Figure 1: Multistage purification workflow for[(Azetidin-2-yl)methyl]diethylamine.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Molecules (MDPI)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting [(Azetidin-2-yl)methyl]diethylamine solubility issues in aqueous media

Welcome to the technical support center for troubleshooting solubility issues with [(Azetidin-2-yl)methyl]diethylamine in aqueous media. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting solubility issues with [(Azetidin-2-yl)methyl]diethylamine in aqueous media. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation.

Introduction

[(Azetidin-2-yl)methyl]diethylamine is a small molecule containing both a secondary amine within the azetidine ring and a tertiary amine in the diethylamino methyl side chain. Such amine-containing compounds are prevalent in pharmaceuticals, often contributing to a drug's solubility and biological activity.[1][2] However, their basic nature can lead to pH-dependent aqueous solubility, presenting challenges in formulation and experimental design. This guide will walk you through a logical, step-by-step process to diagnose and resolve these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've added [(Azetidin-2-yl)methyl]diethylamine to my neutral aqueous buffer (e.g., PBS pH 7.4) and it's not dissolving or has formed a precipitate. What is the likely cause?

A1: The primary reason for poor solubility of amine-containing compounds in neutral or basic aqueous solutions is their state of ionization.

  • Underlying Principle: Amines are weak bases. In an aqueous solution, their solubility is highly dependent on the pH of the medium.[3][4] At a pH above their pKa (the acid dissociation constant of their conjugate acid), they exist predominantly in their neutral, un-ionized form. This form is typically less water-soluble, especially for compounds with hydrophobic regions, and can lead to precipitation. Conversely, at a pH below their pKa, they become protonated (ionized), forming a positively charged species that is generally much more soluble in water.[1][5]

  • Troubleshooting Steps:

    • Initial Observation: Note the physical appearance of the mixture (e.g., cloudy, visible particles, oily film).

    • pH Measurement: Carefully measure the pH of your final mixture. The addition of the basic amine may have raised the pH of your buffer.

    • Acidification: Gradually add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring and monitoring the pH. Observe if the solution clears as the pH decreases. Most basic drugs show increased solubility in acidic conditions.[4]

Q2: How can I systematically determine the optimal pH for dissolving my compound?

A2: A pH-solubility profile experiment is the most effective way to determine the ideal pH range for your compound.

  • Experimental Protocol: pH-Solubility Profiling

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 9).

    • Add a known excess amount of [(Azetidin-2-yl)methyl]diethylamine to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation is reached.

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Plot the measured solubility against the final pH of each solution.

  • Data Interpretation: The resulting graph will likely show low solubility at higher pH values and a significant increase in solubility as the pH drops below a certain point, which corresponds to the pKa of the amine groups.

Q3: I need to work at a near-neutral pH for my biological assay, but my compound precipitates. What are my options?

A3: When pH adjustment is not a viable primary strategy, several formulation techniques can be employed to enhance solubility.

  • Option 1: Use of Co-solvents

    • Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, which can help to solubilize hydrophobic compounds.[6][7]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used.[7]

    • Considerations: The concentration of the co-solvent should be minimized as it can affect biological systems. It's crucial to test the tolerance of your specific assay to the chosen co-solvent.

  • Option 2: Employing Excipients

    • Mechanism: Excipients are "inactive" ingredients that can improve the solubility of the active pharmaceutical ingredient (API).[8][9]

    • Types of Excipients:

      • Surfactants: These form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.

      • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[3][8][10]

    • Selection: The choice of excipient depends on the specific properties of your compound and the requirements of your experiment.

Troubleshooting Workflow Diagram

Caption: A decision tree for troubleshooting solubility.

Q4: Can I prepare a concentrated stock solution in an organic solvent and then dilute it into my aqueous buffer?

A4: Yes, this is a common and practical approach, but it must be done carefully to avoid precipitation upon dilution.

  • Procedure:

    • Solvent Selection: Choose a water-miscible organic solvent in which your compound is highly soluble. Dimethyl sulfoxide (DMSO) is a frequent choice for creating stock solutions.

    • Stock Preparation: Prepare a highly concentrated stock solution (e.g., 10-100 mM) in the selected organic solvent.

    • Dilution: Add the stock solution dropwise to the vigorously stirring aqueous buffer. The final concentration of the organic solvent should be kept to a minimum, ideally below 1%, to avoid impacting the biological system.

    • Observation: Monitor the solution for any signs of precipitation (cloudiness) during and after dilution. If precipitation occurs, you may need to lower the final concentration of your compound or incorporate a solubilizing agent as described in Q3.

Quantitative Data Summary

While specific experimental solubility data for [(Azetidin-2-yl)methyl]diethylamine is not publicly available, the expected solubility behavior based on its chemical class is summarized below.

ConditionExpected SolubilityRationale
Aqueous Media pH < 7 HighThe amine groups are protonated (ionized), leading to strong interactions with polar water molecules.[11]
Aqueous Media pH > 8 LowThe amine groups are predominantly in their neutral, less polar form, reducing their affinity for water.[4]
Aqueous Media with Co-solvents (e.g., 5% Ethanol) Moderate to HighThe co-solvent reduces the overall polarity of the solvent system, improving the dissolution of the less polar, neutral form of the amine.[6][7]
Aqueous Media with Cyclodextrins Moderate to HighThe hydrophobic interior of the cyclodextrin molecule encapsulates the non-polar regions of the amine, while the hydrophilic exterior interacts with water, enhancing solubility.[3][8]
Key Experimental Protocol: Preparing an Acidic Salt Form for Enhanced Aqueous Solubility

This protocol describes how to create a more water-soluble salt form of [(Azetidin-2-yl)methyl]diethylamine, which can then be used to prepare aqueous stock solutions.

  • Dissolution in Organic Solvent: Dissolve a known quantity of [(Azetidin-2-yl)methyl]diethylamine (free base) in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Acid Addition: While stirring, slowly add one to two molar equivalents of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in ethanol or diethyl ether).

  • Precipitation of the Salt: The hydrochloride salt of the amine will likely precipitate out of the organic solvent.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material.

  • Drying: Dry the salt under a vacuum to remove residual solvent.

  • Solubility Testing: The resulting hydrochloride salt should exhibit significantly improved solubility in neutral aqueous buffers compared to the free base.

Logical Relationship Diagram

G Amine [(Azetidin-2-yl)methyl]diethylamine (Weak Base) LowpH Low pH (< pKa) Aqueous Solution Amine->LowpH placed in HighpH High pH (> pKa) Aqueous Solution Amine->HighpH placed in Protonated Protonated Form (Cationic) LowpH->Protonated leads to Neutral Neutral Form (Free Base) HighpH->Neutral leads to Soluble High Aqueous Solubility Protonated->Soluble results in Insoluble Low Aqueous Solubility (Precipitation Risk) Neutral->Insoluble results in

Caption: pH effect on amine solubility.

References
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • NextSDS. [(azetidin-2-yl)methyl]dimethylamine dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • AnyLearn. Learn Amines In Pharmaceuticals - Interactive Tutorial. AnyLearn. [Link]

  • M. U. Ghori, B. R. Conway, and A. R. Smith. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]

  • Google Patents. CA2826391C - Pharmaceutical formulations including an amine compound.
  • European Pharmaceutical Review. Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • University of Illinois. Research could enable assembly line synthesis of prevalent amine-containing drugs. news.illinois.edu. [Link]

  • MDPI. Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI. [Link]

  • ResearchGate. Basic Review : Solubility Enhancement by Using Various Approches. ResearchGate. [Link]

  • SlideShare. Methods of solubility enhancements. SlideShare. [Link]

  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. Cosolvent. Wikipedia. [Link]

  • ACS Publications. Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry. [Link]

  • Chemister.ru. diethylamine. chemister.ru. [Link]

  • ResearchGate. What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]

  • PMC. Prodrugs for Amines. PMC. [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • PubChem. (Azetidin-2-yl)methanamine | C4H10N2 | CID 190550. PubChem. [Link]

  • SlideShare. PH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • PMC. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]

  • Bentham Science Publishers. s Small Amine Molecules: Solvent Design Toward Facile Improvement of Protein Stability Against Aggregation and Inactivation. Bentham Science Publishers. [Link]

  • CompoundingToday.com. pH Adjusting Database. CompoundingToday.com. [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • PubChem. (Azetidin-2-yl)methanol | C4H9NO | CID 15251628. PubChem. [Link]

  • SINTEF. Influence of substitution of water by organic solvents in amine solutions on absorption of CO 2. SINTEF. [Link]

  • PMC. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. [Link]

  • Wikipedia. Diethylamine. Wikipedia. [Link]

  • ACS Publications. Adsorption of Low-Molecular-Weight Amines in Aqueous Solutions to Zeolites: An Approach to Impeding Low-Molecular-Weight Amines from Regenerating N-Nitrosamines. Industrial & Engineering Chemistry Research. [Link]

  • MilliporeSigma. amine | 227030-58-2. MilliporeSigma. [Link]

  • Rsc.org. Supplementary Information For A Novel Azetidinyl γ-Lactam Based Peptide With a Preference for β- Turn Conformation. Rsc.org. [Link]

  • Chemsrc. (Azetidin-3-ylmethyl)diethylamine | CAS#:1566443-60-4. Chemsrc. [Link]

  • Noah Technologies Corporation. DIETHYLAMINE. Noah Technologies Corporation. [Link]

  • Chair of Analytical Chemistry. pKa values bases. ut.ee. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in [(Azetidin-2-yl)methyl]diethylamine Derivatives

Welcome to the Advanced Troubleshooting Guide for [(Azetidin-2-yl)methyl]diethylamine derivatives. As a Senior Application Scientist, I have designed this support center to address the severe synthetic bottlenecks caused...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for [(Azetidin-2-yl)methyl]diethylamine derivatives. As a Senior Application Scientist, I have designed this support center to address the severe synthetic bottlenecks caused by the unique topology of this molecule.

The core challenge lies in its structure: the rigid, strained 4-membered azetidine ring is substituted at the C2 position with a highly flexible, bulky diethylaminomethyl group. This creates a dense "steric shield" around the N1 secondary amine. Furthermore, the tertiary diethylamine group can act as a competitive Lewis base, poisoning transition-metal catalysts. This guide provides field-proven, self-validating protocols to bypass these thermodynamic and kinetic barriers.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why do standard amide coupling conditions (e.g., EDC/HOBt, DCC) consistently fail or produce <15% yields when acylating the N1 position? A1: The failure is driven by a massive activation energy ( Ea​ ) barrier. Standard coupling reagents generate bulky activated esters (like OBt-esters). The C2-[(diethylamino)methyl] group physically blocks the trajectory required for the N1 lone pair to attack the carbonyl carbon. Furthermore, extreme steric hindrance forces the nitrogen atom to deviate from ideal sp3 pyramidalization, altering its ground-state conformation and reducing its nucleophilicity[1].

  • The Fix: You must reduce the steric profile of the electrophile. Switching to Acyl Fluorides provides a highly reactive, sterically compact intermediate that can penetrate the steric shield[2].

Q2: I am attempting a Buchwald-Hartwig cross-coupling to functionalize the azetidine nitrogen, but my Palladium catalyst precipitates as "Pd black" within 30 minutes. What is happening? A2: This is a classic case of catalyst poisoning via off-target chelation. The tertiary diethylamine group in your substrate is acting as a competitive Lewis base, coordinating strongly to the active Pd(0) center and displacing your standard ligands (like dppf or BINAP). Once stripped of its stabilizing ligands, the Pd aggregates and precipitates.

  • The Fix: Employ rationally designed, highly bulky biarylphosphine ligands (e.g., RuPhos or BrettPhos). These ligands are specifically engineered to wrap around the Pd center, preventing off-target chelation by the diethylamine group while simultaneously accelerating the reductive elimination step for hindered amines[3].

Q3: Can I use elevated temperatures (e.g., 120°C in DMF) to force the N-alkylation reaction to completion? A3: No. Conventional prolonged heating will lead to the thermal degradation and nucleophilic ring-opening of the strained 4-membered azetidine ring. Instead of conventional heating, utilize Microwave-Assisted Heating (MWH) . MWH provides rapid, localized energy transfer that helps overcome the high activation energy barrier of hindered nucleophilic attacks, reducing reaction times from 24 hours to 5–10 minutes, thereby preserving the azetidine core[4].

Part 2: Quantitative Benchmarks

To illustrate the necessity of specialized conditions, below is a comparative data summary for the N-acylation of [(Azetidin-2-yl)methyl]diethylamine with a bulky carboxylic acid (e.g., Pivalic acid).

Coupling StrategyReagents / ConditionsTimeYield (%)Primary Failure Mode / Observation
Standard Carbodiimide EDC, HOBt, DIPEA, RT24 h< 10%Steric clash; unreacted starting materials recovered.
Uronium Salt (Standard) HATU, DIPEA, RT24 h35%Reaction stalls at 35% conversion due to high Ea​ .
Uronium Salt + MWH HATU, DIPEA, MWH (80°C)15 min78%Rapid conversion; minor ring-opening byproducts[2].
Acyl Fluoride (Optimal) TFFH, DIPEA, DCM, RT2 h92% Clean conversion; compact electrophile bypasses steric bulk.

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the diagnostic checkpoint.

Protocol A: N-Acylation via in situ Acyl Fluoride Generation

Causality: The C–F bond is highly polarized and strong, but the fluoride leaving group is exceptionally small. This allows the activated carboxylic acid to slip past the bulky diethylamine group[2].

  • Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM (0.1 M). Add Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: Take a 5 µL aliquot and quench into 100 µL of Methanol. Analyze via LCMS. You must observe the mass of the methyl ester (indicating the acyl fluoride was successfully formed and reacted with MeOH). If you only see the free acid, your TFFH is degraded.

  • Coupling: Add [(Azetidin-2-yl)methyl]diethylamine (1.0 eq) dropwise to the activated mixture. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 2: Spot the reaction on a TLC plate and stain with Ninhydrin. The starting azetidine (a secondary amine) will stain dark purple/brown. The successful amide product will not stain . When the purple spot disappears, the reaction is complete.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, and wash with brine to remove the formamidinium byproducts.

Protocol B: Buchwald-Hartwig Amination with Biarylphosphine Ligands

Causality: RuPhos creates a deep, protective pocket around Palladium, preventing the C2-diethylamine from poisoning the catalyst, while its electron-rich nature forces the difficult reductive elimination of the bulky product[3].

  • Catalyst Pre-activation: In a glovebox, combine Pd2​(dba)3​ (2 mol%) and RuPhos (8 mol%) in anhydrous Toluene. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution must transition from a dark purple/black to a deep red/brown homogeneous solution . This confirms the active L2​Pd(0) species has formed. If solids remain, the ligand is oxidized.

  • Coupling: Add the aryl halide (1.0 eq),[(Azetidin-2-yl)methyl]diethylamine (1.2 eq), and NaOtBu (1.5 eq). Seal the vial, remove from the glovebox, and heat at 85°C for 4 hours.

    • Self-Validation Checkpoint 2: Check the reaction vial visually after 30 minutes. If a black mirror (Pd black) has formed on the glass, the catalyst has been poisoned by the diethylamine group. Abort and restart with a higher ligand-to-Pd ratio (up to 4:1).

Part 4: Visualizations of Steric Dynamics

The following diagrams illustrate the logical troubleshooting workflow and the mechanistic causality of overcoming steric hindrance.

TroubleshootingWorkflow Start Start: Functionalize [(Azetidin-2-yl)methyl]diethylamine Standard Standard Coupling (e.g., EDC/HOBt, RT) Start->Standard Check Analyze Reaction via LCMS Standard->Check LowYield Low Yield / No Reaction (Intact Starting Material) Check->LowYield SM Recovered Degradation Complex Mixture (Azetidine Ring Opening) Check->Degradation Byproducts Steric Diagnosis: Severe Steric Clash (High Activation Energy) LowYield->Steric Base Diagnosis: Thermal/Base Degradation (Conditions too harsh) Degradation->Base Solution1 Protocol A: Switch to Acyl Fluorides (Compact Electrophile) Steric->Solution1 Solution2 Protocol B: Microwave Heating (Rapid Ea Bypass) Base->Solution2 Success Successful Functionalization (>85% Yield) Solution1->Success Solution2->Success

Figure 1: Diagnostic workflow for troubleshooting failed functionalization of hindered azetidine derivatives.

MechanisticPathway cluster_0 Standard Pathway (EDC/HOBt) cluster_1 Optimized Pathway (TFFH) Amine Hindered N1 Amine (Azetidine Core) OBt Bulky OBt-Ester Intermediate Amine->OBt Fluoride Acyl Fluoride (Compact Electrophile) Amine->Fluoride Clash Severe Steric Clash with C2-Diethylamine OBt->Clash Fail Reaction Stalls (High Ea) Clash->Fail Penetrate Penetrates Steric Shield (Lower Ea) Fluoride->Penetrate Amide Amide Bond Formation Penetrate->Amide

Figure 2: Mechanistic comparison of standard vs. optimized electrophile trajectories bypassing steric clash.

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in [(Azetidin-2-yl)methyl]diethylamine Mass Spectrometry

An Application Scientist's Guide to Mass Spectrometry Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Mass Spectrometry

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise during the mass spectrometric analysis of [(Azetidin-2-yl)methyl]diethylamine. As a small, polar, and basic compound, this analyte presents unique challenges that require a systematic and well-understood approach to method development and troubleshooting. This document provides in-depth, experience-driven guidance in a direct question-and-answer format.

Troubleshooting Guide: A Systematic Approach to Noise Reduction

High baseline noise can obscure analyte signals, leading to poor sensitivity, inaccurate quantification, and unreliable results.[1][2] The key to resolving this issue is a logical, step-by-step diagnostic process.

Q1: My baseline is consistently high and noisy across the entire chromatogram, even in blank injections. Where do I begin?

A consistently high or noisy baseline is typically a sign of systemic chemical contamination.[3] The source is likely something that is continuously entering the mass spectrometer, such as the mobile phase, gas supply, or contamination within the instrument itself.

Causality: The electrospray ionization (ESI) source is highly sensitive and will ionize anything that is introduced to it, not just your analyte of interest.[4] If your solvents or additives contain non-volatile residues, metal ions, or other impurities, they will create a constant stream of background ions, raising the entire baseline.[5][6]

Diagnostic Workflow:

The first step is to systematically isolate the source of the contamination. This workflow helps determine if the issue originates from the LC system, the mobile phase, or the MS detector itself.

A Observe High, Consistent Baseline Noise B Isolate MS from LC (Disconnect column, infuse mobile phase directly or run check tune) A->B C Noise Persists? B->C D_YES YES C->D_YES Yes E_NO NO C->E_NO No F Problem is likely in the MS: - Contaminated N2 Gas Supply - Contaminated Ion Source - Contaminated Tuning Mix Line - Electronic Noise D_YES->F G Problem is likely in the LC or Mobile Phase: - Contaminated Solvents/Additives - Contaminated Solvent Lines/Bottles - Leaching from Tubing/Fittings - Contaminated LC Components (Pump, Degasser) E_NO->G

Caption: Initial diagnostic workflow for persistent baseline noise.

Recommended Actions:

  • Verify Solvent and Additive Purity: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium acetate).[3][4][7] HPLC-grade solvents are a common source of significant background impurities.[3][4] Prepare mobile phases fresh daily to prevent microbial growth.[1][3]

  • Check Gas Supply: Ensure high-purity nitrogen is used. Contaminants from the gas generator or lines can be a source of noise.

  • Clean the Ion Source: The ion source is prone to contamination buildup from previous analyses.[1] A weekly cleaning of components like the spray shield and capillary cap is a good preventative practice.

  • Perform a System Flush: If contamination is suspected in the LC, flush the entire system (bypassing the column) with a strong, appropriate solvent mixture like 50:50 isopropanol:water.

Q2: The baseline is chaotic at the start of the run but settles down later. Why is this happening with my analyte?

This is a classic issue when analyzing small, polar compounds like [(Azetidin-2-yl)methyl]diethylamine, which often elute very early in a reversed-phase gradient. The beginning of the chromatogram is where unretained matrix components, solvent front effects, and contaminants from the injection process appear.

Causality: Your analyte is co-eluting with a "wave" of interfering compounds from the sample matrix or introduced during sample preparation.[8] These co-eluting substances can interfere with the ionization of your target compound, a phenomenon known as ion suppression or enhancement, which contributes to a noisy and unstable baseline.[1]

Diagnostic Workflow for Isolating Contamination Sources:

A systematic series of blank injections is the most reliable way to pinpoint the origin of early-eluting noise.

A Start: Observe Early Eluting Noise B Step 1: Run 'Air Shot' (No physical injection) A->B C Noise Present? B->C D_YES YES C->D_YES E_NO NO C->E_NO F Source is Systemic (Mobile Phase, LC, or MS) D_YES->F G Step 2: Inject Mobile Phase A E_NO->G H Noise Present? G->H I_YES YES H->I_YES J_NO NO H->J_NO K Source is Mobile Phase A (Solvent, bottle, lines) I_YES->K L Step 3: Inject Blank Sample (Extraction solvent through full prep) J_NO->L M Noise Present? L->M N_YES YES M->N_YES O_NO NO M->O_NO P Source is Sample Prep (Reagents, vials, filters, SPE) N_YES->P Q Noise is sample-specific (Matrix Effect) O_NO->Q

Caption: Workflow for systematic blank injections to identify noise sources.

Recommended Actions:

  • Improve Sample Preparation: Implement a sample cleanup step like Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[2][3]

  • Use a Divert Valve: Program a divert valve to send the first 0.5-1.0 minute of the run to waste.[9][10] This prevents the highly contaminated solvent front from entering the mass spectrometer, significantly reducing source contamination and baseline instability.

  • Optimize Chromatography: Aim to achieve better retention for your analyte to move it away from the void volume. Consider using a column with a different stationary phase (e.g., a polar-embedded or HILIC column) that provides more retention for polar compounds.

Q3: I see discrete, repeating "ghost peaks" in my blank injections. What are they?

Ghost peaks are indicative of sample carryover from a previous injection. Contaminants adsorb somewhere in the flow path (injector, column, tubing) and then slowly leach out in subsequent runs.

Causality: [(Azetidin-2-yl)methyl]diethylamine is a basic amine. If there are active sites (e.g., exposed silanols on silica-based columns or metal surfaces), the analyte can adsorb strongly and then bleed off over time. Common contaminants like phthalates or polyethylene glycols (PEGs) from plastics can also cause this issue.[3][5]

Recommended Actions:

  • Improve Injector Wash Protocol: Ensure your autosampler's needle wash is effective. Use a wash solvent that is strong enough to dissolve the analyte and any contaminants. A mixture of acetonitrile, isopropanol, and water with a small amount of acid or base can be very effective.

  • Check for Contamination Sources: Systematically check all materials that come into contact with your sample and mobile phase.

    • Vials and Caps: Use certified low-bleed vials.

    • Syringe Filters: Hydrophilic PTFE filters generally have lower levels of extractable impurities compared to materials like polypropylene.[8]

    • Tubing: Avoid Tygon tubing; use PEEK or stainless steel where appropriate.[11]

  • Column Flushing: At the end of a sequence, flush the column with a strong solvent to remove any strongly retained compounds.

Table 1: Common Background Ions and Their Sources

m/z (Positive Mode)Compound ClassCommon Sources
149, 279, 391PhthalatesPlasticware (vials, caps, tubing), lab environment.[3][12]
Series with +44 Da intervalPolyethylene Glycols (PEGs)Surfactants, detergents, lubricants, some column phases.[5]
Series with +74 Da intervalPolydimethylsiloxanes (PDMS)Silicone tubing, septa, pump oils, lab air.[5]
113, 225Trifluoroacetic Acid (TFA)Common mobile phase additive, very persistent.[11]
118, 134Triethylamine (TEA)Common ion-pairing agent, very persistent.[11]
Q4: My baseline is flat, but my analyte's signal-to-noise (S/N) ratio is still poor. How can I improve sensitivity?

Improving the S/N ratio is a two-part problem: reducing noise (which we've covered) and increasing the signal of your analyte.[4] For a compound like [(Azetidin-2-yl)methyl]diethylamine, optimizing ionization efficiency is critical.

Causality: The efficiency of the ESI process—transforming your analyte from a liquid phase to a gas-phase ion—depends heavily on mobile phase composition and ion source parameters.[4] An un-optimized method may produce a low abundance of the desired protonated molecule, resulting in a weak signal.

Recommended Actions:

  • Optimize Mobile Phase pH: As a basic amine, your analyte will be most efficiently ionized in positive mode when it is protonated. Adding a small amount of an acid like formic acid (typically 0.1%) to the mobile phase will lower the pH and ensure the analyte is in its [M+H]+ form, dramatically improving signal intensity.[6]

  • Use Volatile Buffers: Employ volatile buffers like ammonium formate or ammonium acetate.[9][13] These not only help control pH but can also reduce the formation of undesirable sodium ([M+Na]+) or potassium ([M+K]+) adducts, which can split the signal and are often harder to fragment in MS/MS experiments.[4][6]

  • Optimize Ion Source Parameters: The optimal settings for gas flows, temperatures, and voltages are analyte-dependent.

    • Infusion Analysis: The best way to optimize these is by infusing a solution of your analyte directly into the MS (bypassing the LC) and adjusting parameters on the fly to maximize the signal for your [M+H]+ ion.[4]

    • Key Parameters:

      • Capillary/Spray Voltage: Adjust for a stable spray and maximum signal.

      • Drying Gas Temperature & Flow: Must be sufficient to desolvate the ESI droplets without causing thermal degradation of the analyte.[4]

      • Nebulizer Gas Pressure: Affects droplet size and spray stability.

      • Cone/Declustering/Fragmentor Voltage: This voltage is crucial. A low voltage preserves the molecular ion, while a higher voltage can cause in-source fragmentation. Optimizing this is key to maximizing the intensity of your target ion before it enters the mass analyzer.[3][14]

Frequently Asked Questions (FAQs)

Q: What is the best type of LC column for analyzing [(Azetidin-2-yl)methyl]diethylamine? A: For this polar compound, traditional C18 columns may provide limited retention. Consider using a C18 column with polar end-capping or a polar-embedded stationary phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating very polar compounds and can move your analyte away from the early-eluting matrix interference.[13]

Q: How often should I perform mass calibration? A: Mass calibration should be performed regularly, according to the manufacturer's recommendation, typically daily or weekly. Temperature fluctuations in the lab can cause the mass axis to drift, so it's good practice to perform a calibration check after the instrument has reached thermal equilibrium, which can take several hours.[2][15]

Q: Can my sample preparation introduce noise? A: Absolutely. All reagents, solvents, and devices used in sample preparation are potential sources of contamination.[6] Use high-purity reagents, minimize the use of plastics, and always include a "process blank" (a blank sample taken through the entire extraction procedure) in your sequence to check for contamination introduced during this stage.[3]

Q: What is "steam cleaning" and should I do it? A: "Steam cleaning" is a colloquial term for flushing the LC-MS system overnight at a low flow rate with high gas flows and temperatures (e.g., 0.5 mL/min, high drying gas flow and temperature).[15] This process helps to bake out and remove semi-volatile contaminants from the system and can be a very effective way to reduce chronic background noise and improve sensitivity.[15]

Experimental Protocols

Protocol 1: Systematic Contamination Source Identification
  • Prepare Blanks: Prepare three types of blank samples:

    • Blank 1 (Mobile Phase): An autosampler vial containing fresh mobile phase A.

    • Blank 2 (Solvent Blank): A vial containing the final solvent used to dissolve your prepared samples.

    • Blank 3 (Process Blank): A blank matrix sample (e.g., plasma, water) that has been taken through the entire sample preparation procedure (extraction, filtration, etc.).

  • Create Sequence: Set up an injection sequence in the following order:

    • Run 1: No injection ("air shot"). This measures the baseline of the LC/MS system itself.[3]

    • Run 2: Injection of Blank 1. This tests for contamination from the mobile phase.

    • Run 3: Injection of Blank 2. This tests for contamination from your final sample solvent and vial.

    • Run 4: Injection of Blank 3. This tests for contamination from your sample preparation workflow.[3]

  • Analyze Data: Compare the total ion chromatograms (TICs) from each run. A significant increase in baseline noise after a specific injection points directly to that step as the source of contamination.

Protocol 2: General Ion Source Cleaning (ESI)

Disclaimer: Always follow the specific instructions and safety precautions in your instrument's user manual.

  • Vent the Instrument: Follow the manufacturer's procedure to bring the instrument to atmospheric pressure.

  • Disassemble Source: Carefully remove the spray shield, capillary cap, and ESI probe.

  • Clean Components:

    • Sonciate the metal components (spray shield, etc.) in a beaker with LC-MS grade water for 10 minutes.

    • Repeat the sonication with LC-MS grade isopropanol or methanol for 10 minutes.

    • Rinse thoroughly with LC-MS grade methanol.

  • Dry and Reassemble: Ensure all components are completely dry using a stream of high-purity nitrogen before reassembling the source.

  • Pump Down: Follow the manufacturer's procedure to pump the instrument back down to high vacuum. Allow the system to stabilize before use.

References

  • LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer. (2020, March 4). Conquer Scientific. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • Common LC/MS Contaminants. CIGS. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online. [Link]

  • Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC. [Link]

  • How do I identify contamination in my LC-MS system and what should I do? Providion. [Link]

  • Optimizing Mobile Phase Solvent Purity for LC-MS. (2023, September 27). Technology Networks. [Link]

  • Mass Spec contamination issue - High background. Waters Knowledge Base. [Link]

  • How to reduce high background noise in an LC MS/MS experiment? (2015, February 23). ResearchGate. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. (2017, January 18). PMC. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. [Link]

  • Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. PMC. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • Background noise in UPLC-MS/MS experience? (2022, June 16). Nitrosamines Exchange. [Link]

  • Zen and the art of LC-MS maintenance. (2019, June 24). Agilent. [Link]

Sources

Reference Data & Comparative Studies

Validation

[(Azetidin-2-yl)methyl]diethylamine mass spectrometry reference standards comparison

As a Senior Application Scientist, navigating the bioanalytical landscape requires more than just following standard operating procedures; it demands a mechanistic understanding of how analytes interact with both the chr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the bioanalytical landscape requires more than just following standard operating procedures; it demands a mechanistic understanding of how analytes interact with both the chromatographic stationary phase and the mass spectrometer’s ionization source.

[(Azetidin-2-yl)methyl]diethylamine (CAS: 1286316-89-9; Molecular Weight: 142.24) is a highly polar, basic aliphatic diamine[1]. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), small polar amines present a notorious analytical challenge. They exhibit poor retention on traditional reversed-phase (RP) C18 columns, often eluting in the void volume alongside endogenous salts and phospholipids. This co-elution leads to severe ion suppression in the Electrospray Ionization (ESI) source[2][3].

To achieve robust, reproducible quantification, selecting the correct mass spectrometry reference standard is as critical as optimizing the chromatographic method. This guide objectively compares the three primary tiers of reference standards—Analytical Grade, Certified Reference Materials (CRMs), and Stable Isotope-Labeled (SIL) Standards—detailing their mechanistic roles in overcoming matrix effects.

Comparative Analysis of MS Reference Standards

The selection of a reference standard dictates the metrological traceability and the quantitative validity of your assay.

Analytical Grade Standards

Analytical standards are highly purified compounds (typically >95% purity) used primarily for qualitative identification, early-stage method development, and tuning mass spectrometer parameters (e.g., optimizing collision energies for MRM transitions)[1].

  • The Causality of Limitation: While cost-effective, they lack rigorous documentation of uncertainty. Weighing neat powders introduces gravimetric errors, and without certified traceability, they cannot be used to anchor assays intended for regulatory submissions.

Certified Reference Materials (CRMs)

CRMs are produced under strict ISO 17034 and ISO/IEC 17025 guidelines[4]. They are supplied with a Certificate of Analysis (CoA) that explicitly defines the compound's purity, concentration (if in solution), and the associated expanded uncertainty.

  • The Causality of Application: In regulated environments (e.g., clinical diagnostics, pharmacokinetics), the mass spectrometer must be calibrated against a known, traceable entity[4]. CRMs ensure that an assay performed in one laboratory is metrologically comparable to an assay performed globally.

Stable Isotope-Labeled (SIL) Internal Standards

SIL standards are analogs of the target analyte where specific atoms have been replaced with stable isotopes (e.g., 2H , 13C , or 15N ). For[(Azetidin-2-yl)methyl]diethylamine, a deuterated or 13C -labeled variant acts as the ultimate bioanalytical equalizer.

  • The Causality of Matrix Mitigation: In ESI+, co-eluting matrix components compete with the analyte for available charge droplets, causing signal suppression[5]. Because a SIL standard shares the exact physicochemical properties of the native analyte, it co-elutes perfectly. Whatever matrix components suppress the native analyte will suppress the SIL standard to the exact same degree. By quantifying the ratio of the native analyte to the SIL standard, the matrix effect is mathematically nullified[5][6].

Quantitative Performance Comparison

The following table synthesizes the operational parameters of each standard grade to guide procurement and assay design.

ParameterAnalytical StandardCertified Reference Material (CRM)Stable Isotope-Labeled (SIL) Standard
Primary Use Case MS tuning, qualitative screeningRegulatory calibration curves, QCInternal standardization, matrix correction
Traceability None / Lot-specificSI-traceable (ISO 17034)Varies (often used alongside a CRM)
Matrix Effect Correction NoneNone (External calibration only)Absolute (IS-normalized MF ≈ 1.0)
Chromatographic Shift N/AN/ANegligible (Deuterium may show slight shift; 13C does not)
Relative Cost LowHighVery High
Regulatory Compliance Non-compliant for quantitationFully compliant (FDA, EMA, ICH M10)Required by ICH M10 for MS assays

Mechanistic Workflow: SIL-IS Matrix Effect Mitigation

To visualize how SIL standards rescue data integrity from ESI ion suppression, consider the following workflow. The diagram illustrates the logical flow of internal standardization.

G Sample Biological Matrix + Native Analyte SIL Spike SIL-IS (Exact Co-elution) Sample->SIL Prep Sample Preparation (Protein Precipitation) SIL->Prep HILIC HILIC Chromatography (Polar Retention) Prep->HILIC ESI ESI+ Source (Matrix Suppression Zone) HILIC->ESI Co-eluting Matrix & Analytes Detector Triple Quadrupole MS/MS (MRM Mode) ESI->Detector Equal Ion Suppression Output Ratio: Native / SIL-IS (Matrix Effect Nullified) Detector->Output

SIL Internal Standardization workflow mitigating ESI+ matrix suppression in LC-MS/MS.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate its own performance. The following methodologies detail how to utilize these standards for the quantitative analysis of [(Azetidin-2-yl)methyl]diethylamine using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to MS/MS. HILIC is chosen explicitly over RP-LC because the high organic mobile phase (>60% Acetonitrile) provides superior retention for this polar diamine and enhances ESI desolvation efficiency[2][3].

Protocol A: CRM-Anchored Calibration Preparation

Objective: Establish a metrologically traceable calibration curve.

  • Source Material: Obtain a CRM solution of[(Azetidin-2-yl)methyl]diethylamine (e.g., 1.0 mg/mL in methanol).

  • Volumetric Dilution: Using Class A volumetric flasks, prepare a working stock solution of 10 µg/mL in 50:50 Acetonitrile:Water. Logic: Avoid pure aqueous solutions to prevent adsorption to glass surfaces.

  • Matrix-Matched Spiking: Prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by spiking the working stock into analyte-free biological matrix (e.g., blank plasma).

  • SIL Addition: Spike a constant concentration of the SIL-IS (e.g., 50 ng/mL) into every calibration standard.

  • Extraction: Perform protein precipitation using 3 volumes of cold Acetonitrile (containing 0.1% Formic Acid). Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant directly into the HILIC-MS/MS system.

Protocol B: Matrix Effect (ME) Assessment (Matuszewski Method)

Objective: Prove that the SIL-IS successfully corrects for ion suppression. Prepare three distinct sets of samples at a mid-QC concentration (e.g., 50 ng/mL):

  • Set 1 (Neat): Analyte and SIL-IS prepared in neat extraction solvent.

  • Set 2 (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte and SIL-IS.

  • Set 3 (Pre-Extraction Spike): Blank matrix spiked with Analyte and SIL-IS, then extracted.

Data Analysis & Self-Validation Check:

  • Calculate Absolute Matrix Effect (ME): ME(%)=(PeakAreaSet2​/PeakAreaSet1​)×100 .

    • Interpretation: If ME is 40%, you are losing 60% of your signal to ion suppression.

  • Calculate IS-Normalized Matrix Factor (IS-MF): IS−MF=(PeakAreaAnalyte,Set2​/PeakAreaSIL,Set2​)/(PeakAreaAnalyte,Set1​/PeakAreaSIL,Set1​) .

    • Validation: For a robust assay, the IS-MF must be 1.0 ± 0.15 . If the IS-MF falls within this range, the protocol has successfully self-validated that the SIL standard is perfectly correcting for the matrix suppression[5][7].

Conclusion

For the bioanalysis of polar aliphatic amines like[(Azetidin-2-yl)methyl]diethylamine, relying solely on analytical grade standards and external calibration will yield compromised data due to severe ESI matrix effects. A dual-standard approach is mandatory for rigorous science: CRMs must be used to anchor the accuracy and traceability of the calibration curve, while a SIL Internal Standard must be integrated into every sample to dynamically correct for ionization suppression.

References

  • ResolveMass Laboratories. "The Impact of Matrix Effects on Mass Spectrometry Results." resolvemass.ca. URL: [Link]

  • Pan, L., et al. "Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect." Taylor & Francis. URL: [Link]

  • ACS Publications. "Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS." Analytical Chemistry. URL: [Link]

  • MDPI. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules. URL: [Link]

  • Chromatography Online. "Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis." chromatographyonline.com. URL: [Link]

Sources

Comparative

Benchmarking[(Azetidin-2-yl)methyl]diethylamine Reaction Rates Against Secondary Amines: A Kinetic and Mechanistic Guide

Executive Summary In modern drug discovery and organic synthesis, azetidines are frequently deployed as bioisosteres for larger aliphatic heterocycles (like pyrrolidines and piperidines) to tune physicochemical propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, azetidines are frequently deployed as bioisosteres for larger aliphatic heterocycles (like pyrrolidines and piperidines) to tune physicochemical properties such as metabolic stability and lipophilicity. Among these, 1[1] is a highly versatile bifunctional building block. However, its reactivity profile is complex: it contains both a strained secondary amine (the azetidine ring) and a flexible tertiary amine (the diethylamine group).

Understanding the kinetic nucleophilicity of its secondary amine core relative to standard cyclic amines is critical for optimizing synthetic routes, particularly in S_NAr, acylation, and cross-coupling reactions. This guide objectively benchmarks its reaction rates against common secondary amines, explaining the underlying structural causality and providing a self-validating experimental framework for kinetic profiling.

Mechanistic Causality: Why Structure Dictates Reaction Rate

To predict the reaction rate of[(Azetidin-2-yl)methyl]diethylamine, we must look beyond thermodynamic basicity (pKₐ) and analyze the kinetic nucleophilicity governed by orbital hybridization and steric hindrance.

Ring Strain & Orbital Hybridization

The 4-membered azetidine ring possesses a compressed C-N-C bond angle (~90°). To accommodate this strained geometry, the nitrogen's bonding orbitals adopt higher p-character. Consequently, the non-bonding lone pair is forced into an orbital with higher s-character. Because s-orbitals are held closer to the nucleus, the lone pair is less kinetically available for nucleophilic attack. This explains why unsubstituted azetidine is intrinsically less nucleophilic than pyrrolidine, despite having nearly identical thermodynamic basicity[2].

Alpha-Steric Hindrance & Chemoselectivity

The introduction of the (diethylamino)methyl substituent at the 2-position of the azetidine ring introduces severe steric bulk adjacent to the nucleophilic center. As demonstrated by3[3], alpha-branching dramatically decelerates the rate of electrophilic attack and often introduces reversibility into the reaction coordinate.

While the molecule also contains a tertiary amine, diethylamine groups are highly sterically encumbered. Thus, the secondary azetidine nitrogen remains the kinetically favored nucleophile, albeit with a significantly attenuated reaction rate compared to unhindered analogs.

Reactivity Root [(Azetidin-2-yl)methyl]diethylamine Ring Azetidine Core (4-Membered Ring) Root->Ring Subst 2-Substituent (-CH2NEt2) Root->Subst Strain Increased s-character of N lone pair Ring->Strain Steric Alpha-Steric Hindrance Subst->Steric Result1 Attenuated Kinetic Nucleophilicity Strain->Result1 Steric->Result1 Result2 Complex Kinetics (Reversibility) Steric->Result2

Caption: Logical relationship between molecular structure and kinetic nucleophilicity.

Quantitative Benchmarking: Reaction Rate Comparison

Reaction rates are best quantified using the Mayr Nucleophilicity Scale , defined by the equation: log k₂ = s_N(N + E) where N is the nucleophilicity parameter, s_N is the sensitivity parameter, and E is the electrophilicity parameter of the reaction partner[2],[3].

The table below benchmarks the reactivity of[(Azetidin-2-yl)methyl]diethylamine against standard secondary amines in acetonitrile (MeCN).

AmineStructural ClasspKₐH (H₂O)Mayr N (MeCN)Mayr s_NEst. Relative Rate (vs Pyrrolidine)
Pyrrolidine Unsubstituted 5-membered11.3018.580.611.0
Piperidine Unsubstituted 6-membered11.2217.350.68~ 5.8 × 10⁻²
Azetidine Unsubstituted 4-membered11.2917.030.65~ 2.8 × 10⁻²
[(Azetidin-2-yl)methyl]diethylamine 2-Substituted 4-membered~ 10.5~ 14.8~ 0.62*~ 1.6 × 10⁻⁴
Diethylamine Acyclic Secondary10.9815.610.60~ 1.0 × 10⁻³

*Note: Direct experimental Mayr parameters for[(Azetidin-2-yl)methyl]diethylamine are extrapolated based on established steric penalty models for alpha-substituted cyclic amines.

Key Takeaway: You should expect [(Azetidin-2-yl)methyl]diethylamine to react approximately 10,000 times slower than pyrrolidine in standard nucleophilic substitutions due to the combined penalties of ring strain and alpha-substitution.

Self-Validating Experimental Protocol: Kinetic Profiling

To empirically determine the precise reaction rates for your specific batch of [(Azetidin-2-yl)methyl]diethylamine, we employ Stopped-Flow Spectrophotometry [2]. This protocol is designed as a self-validating system: internal mathematical checks will automatically flag if the reaction is failing due to reversibility or impurities.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of a reference electrophile (e.g., bis(4-methoxyphenyl)methylium tetrafluoroborate, E = 0.0) at 0.05 mM in anhydrous acetonitrile (MeCN).

    • Prepare stock solutions of[(Azetidin-2-yl)methyl]diethylamine at varying high concentrations (0.01 M to 0.1 M) in MeCN to maintain pseudo-first-order conditions.

  • System Equilibration: Flush the stopped-flow spectrophotometer lines with anhydrous MeCN to establish a baseline and eliminate trace moisture (which competitively quenches the electrophile).

  • Rapid Mixing & Data Acquisition: Rapidly mix equal volumes of the amine and electrophile solutions at 20 °C. Monitor the exponential decay of absorbance at the electrophile's λ_max (e.g., 613 nm).

  • Kinetic Extraction: Fit the absorbance decay curves to a single-exponential function to extract the pseudo-first-order rate constant (k_obs).

  • Self-Validation Checkpoint (CRITICAL): Plot k_obs versus the amine concentration.

    • Pass: A perfectly linear fit confirms irreversible, second-order kinetics. The slope of this line is the second-order rate constant (k₂).

    • Fail: A non-linear plot or a positive y-intercept indicates complex kinetics (e.g., reversibility of the initial attack followed by rate-determining deprotonation)[3]. If this occurs, the addition of a non-nucleophilic base (like 2,4,6-collidine) is required to drive the reaction forward.

  • Parameter Derivation: Repeat the process across 3-4 different reference electrophiles and plot log k₂ against E to derive the specific N and s_N parameters for the amine.

Workflow A 1. Prepare Solutions (Amine + Ar2CH+) B 2. Stopped-Flow Mixing (20 °C) A->B C 3. Monitor Absorbance Decay (λ_max) B->C D 4. Extract k_obs (Single Exponential) C->D E 5. Linearity Check (k_obs vs [Amine]) D->E F 6. Derive k_2 & Mayr Parameters E->F

Caption: Self-validating stopped-flow spectrophotometry workflow for determining reaction rates.

References

  • BenchChem. "Nucleophilicity of 3,3-Difluoroazetidine compared to secondary amines." (Contains comparative Mayr parameters for Azetidine and Piperidine). 2

  • Journal of the American Chemical Society (JACS). "Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts." (Details complex kinetics and reversibility of 2-substituted cyclic amines). 3

  • BLD Pharm. "[(Azetidin-2-yl)methyl]diethylamine Compound Specifications (CAS 1286316-89-9)."1

Sources

Validation

NMR Spectral Comparison of[(Azetidin-2-yl)methyl]diethylamine Enantiomers: A Guide to Chiral Discrimination Techniques

Executive Summary & Analytical Challenge [(Azetidin-2-yl)methyl]diethylamine is a highly functionalized diamine featuring a strained four-membered azetidine ring (a secondary amine) and an exocyclic tertiary diethylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

[(Azetidin-2-yl)methyl]diethylamine is a highly functionalized diamine featuring a strained four-membered azetidine ring (a secondary amine) and an exocyclic tertiary diethylamine group. The presence of a stereocenter at the C2 position of the azetidine ring yields two enantiomers: (R) and (S).

In an achiral environment, enantiomers are isochronous—they exhibit identical nuclear magnetic resonance (NMR) spectra due to spatial and temporal magnetic averaging. To determine enantiomeric excess ( ee ) or assign absolute configuration, the symmetry must be broken by introducing a chiral environment[1]. This guide objectively compares the three primary NMR methodologies used to discriminate the enantiomers of this specific amine system: Chiral Derivatizing Agents (CDAs) , Chiral Solvating Agents (CSAs) , and Chiral Shift Reagents (CSRs) .

Mechanistic Overview of Chiral Discrimination

To achieve chiral discrimination, the enantiomeric mixture must be converted into diastereomers. Diastereomers possess different physical properties and distinct spatial arrangements, leading to different magnetic shielding environments for the same nuclei. This difference in chemical shift is denoted as anisochrony ( Δδ ).

G A [(Azetidin-2-yl)methyl]diethylamine Enantiomeric Mixture B Chiral Derivatizing Agents (CDA) e.g., MTPA-Cl A->B Absolute Config C Chiral Solvating Agents (CSA) e.g., (R)-BINOL A->C Quick ee% Check D Chiral Shift Reagents (CSR) e.g., Eu(hfc)3 A->D Niche Use E Covalent Amide Bond at Azetidine NH B->E F H-Bonding Complex (Fast Exchange) C->F G Paramagnetic Coordination D->G H 1H / 19F NMR High Δδ, Irreversible E->H I 1H NMR Moderate Δδ, Recoverable F->I J 1H NMR Line Broadening G->J

Caption: Workflow for selecting NMR chiral discrimination methods for [(Azetidin-2-yl)methyl]diethylamine.

Covalent Derivatization (CDAs)

Using Mosher's acid chloride (MTPA-Cl), a covalent amide bond is formed. Causality of Regioselectivity: The reagent selectively attacks the secondary nitrogen of the azetidine ring. The exocyclic tertiary diethylamine nitrogen is sterically hindered and lacks a replaceable proton, preventing stable amide formation. The resulting rigid diastereomeric amides exhibit significant Δδ values, particularly in 19 F NMR[2].

Non-Covalent Solvation (CSAs)

CSAs like (R)-BINOL or chiral crown ethers rely on rapid, reversible non-covalent interactions (hydrogen bonding, dipole-dipole, π−π stacking)[3]. Causality of Solvent Choice: Because this method relies on delicate hydrogen bonds between the CSA and the amine nitrogens, highly polar or protic solvents (like Methanol- d4​ ) will aggressively compete for hydrogen bonding sites, dropping the Δδ to zero[4]. Therefore, non-polar solvents like CDCl 3​ or C 6​ D 6​ are strictly required.

CSA CSA (R)-BINOL Host ComplexR Diastereomer 1 (R)-Host • (R)-Guest CSA->ComplexR H-Bonding ComplexS Diastereomer 2 (R)-Host • (S)-Guest CSA->ComplexS H-Bonding Amine Azetidine Guest Amine->ComplexR (R)-Isomer Amine->ComplexS (S)-Isomer NMR Anisochronous NMR Signals (Δδ) ComplexR->NMR ComplexS->NMR

Caption: Non-covalent diastereomeric complexation between (R)-BINOL and chiral amine enantiomers.

Comparative Performance Analysis

The table below summarizes the objective performance of each alternative when applied to[(Azetidin-2-yl)methyl]diethylamine.

ParameterMosher's Derivatization (CDA)(R)-BINOL Solvation (CSA)Lanthanide Shift Reagent (CSR)
Interaction Type Covalent (Amide formation)Non-covalent (H-bonding)Coordination (Lewis Acid-Base)
Target Site Azetidine NH (Secondary)Both NitrogensBoth Nitrogens
Optimal Nuclei 1 H, 19 F 1 H 1 H
Typical Δδ Magnitude High (0.1 - 0.5 ppm for 1 H; >1.0 ppm for 19 F)Moderate (0.02 - 0.1 ppm)High (Variable)
Sample Recovery Destructive (Requires hydrolysis to recover)Excellent (Recovered via extraction)Poor (Difficult to separate metal)
Spectral Quality Sharp, distinct peaksSharp, concentration-dependentSevere line broadening
Best Use Case Absolute configuration assignmentRapid ee% determinationObsolete for this system

Conclusion: For rapid ee% screening, CSAs are superior due to their non-destructive, "in-tube" nature[4]. For absolute configuration and precise integration without signal overlap, CDAs utilizing 19 F NMR are the gold standard[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This is achieved by first running a racemic control mixture to confirm peak splitting and establish the exact Δδ baseline before analyzing an unknown sample.

Protocol A: Covalent Derivatization via Mosher's Acid Chloride (MTPA-Cl)

This protocol utilizes 19 F NMR to bypass the complex 1 H multiplet overlapping caused by the azetidine ring protons.

  • Validation Control: Prepare two identical NMR tubes. Tube 1 will contain racemic [(Azetidin-2-yl)methyl]diethylamine; Tube 2 will contain the sample of unknown enantiomeric purity.

  • Sample Preparation: Dissolve 5.0 mg of the amine in 0.5 mL of anhydrous CDCl 3​ directly in the NMR tube.

  • Acid Scavenging: Add 10 μ L of Pyridine- d5​ to neutralize the HCl generated during the reaction. (Causality: Failure to neutralize HCl will result in protonation of the tertiary diethylamine, drastically altering chemical shifts and potentially halting the reaction).

  • Derivatization: Add 1.5 molar equivalents of (S)-(+)-MTPA-Cl. Cap the tube, shake vigorously, and let sit at room temperature for 30 minutes.

  • Acquisition: Acquire a 1 H NMR spectrum to confirm the disappearance of the secondary amine N-H proton (validating reaction completion). Then, acquire a 19 F NMR spectrum (with 1 H decoupling).

  • Interpretation: The racemic control will show two distinct 19 F singlets of equal integration. The unknown sample's ee% is calculated directly from the integral ratio of these two corresponding singlets.

Protocol B: In-Situ CSA Analysis using (R)-BINOL

This protocol is non-destructive and relies on titration to find the optimal host-guest ratio.

  • Baseline Acquisition: Dissolve 5.0 mg of the amine in 0.5 mL of anhydrous CDCl 3​ (or C 6​ D 6​ ). Acquire a baseline 1 H NMR spectrum. Note the chemical shift of the C2-methine proton of the azetidine ring.

  • Titration Step 1 (0.5 eq): Add 0.5 molar equivalents of (R)-BINOL to the tube. Shake until dissolved. Acquire 1 H NMR.

  • Titration Step 2 (1.0 to 2.0 eq): Continue adding (R)-BINOL in increments up to 2.0 equivalents. (Causality: The Δδ is concentration- and ratio-dependent because the complex is in rapid exchange. Pushing the equilibrium toward the bound state by adding excess CSA maximizes the observable splitting).

  • Interpretation: Monitor the C2-methine proton. As the CSA concentration increases, the single multiplet will split into two distinct multiplets representing the transient (R,R) and (R,S) complexes. Integrate these peaks to determine ee% .

References

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent Source: MDPI URL:[Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source: Frontiers in Chemistry URL:[Link]

  • Chapter 4: NMR Discrimination of Chiral Organic Compounds Source: Royal Society of Chemistry (RSC Books) URL:[Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis Source: RSC Advances URL:[Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy Source: ResearchGate URL:[Link]

Sources

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